Hexabromoethane
描述
Structure
3D Structure
属性
IUPAC Name |
1,1,1,2,2,2-hexabromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPQMDDRCILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208128 | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-73-0 | |
| Record name | Hexabromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Hexabromoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabromoethane, with the chemical formula C₂Br₆, is a fully brominated hydrocarbon.[1][2] Structurally, it is an ethane molecule where all hydrogen atoms have been substituted by bromine atoms.[2] This perhalogenated compound serves as a valuable reagent and intermediate in organic synthesis and is of interest in materials science due to its high bromine content. This guide provides a comprehensive overview of its fundamental chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Core Chemical and Physical Properties
This compound is a yellowish-white or off-white crystalline solid at standard conditions.[1][3][4] Its stability is notable under normal temperatures and pressures; however, it is susceptible to decomposition upon heating or exposure to radiation, a characteristic common to many polyhalogenated alkanes.[1]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative properties of this compound, compiled from various sources. Discrepancies in reported values, particularly for melting and boiling points, are noted, reflecting potential variations in experimental conditions or sample purity.
| Identifier | Value | Reference |
| IUPAC Name | 1,1,1,2,2,2-Hexabromoethane | [3] |
| Synonyms | Perbromoethane, HBE | [1] |
| CAS Number | 594-73-0 | [1][3] |
| Molecular Formula | C₂Br₆ | [1][3] |
| Molecular Weight | 503.45 g/mol | [2][3] |
| Appearance | Yellowish-white/Off-white crystalline solid | [1][3][4] |
| Property | Value | Reference |
| Melting Point | 155-160 °C; 220-222 °C | |
| Boiling Point | 210–215 °C (decomposes); 318 °C | [1] |
| Density | ~3.577 g/cm³ | |
| Solubility | Low in water; Soluble in chloroform | [2] |
| Stability | Stable under normal conditions; Decomposes on heating or radiation exposure | [1][2] |
Synthesis and Reactivity
Synthesis of this compound
Experimental Protocol: Conceptual Synthesis via Exhaustive Bromination
This protocol is a generalized procedure based on the principles of free-radical halogenation.
-
Initial Bromination: Convert ethanol to bromoethane. This can be achieved by reacting ethanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2] For the reaction with HBr, ethanol is typically warmed with concentrated hydrobromic acid.[2]
-
Photobromination: In a reaction vessel equipped with a UV lamp and a reflux condenser, charge bromoethane.
-
Initiation: Introduce elemental bromine (Br₂) dropwise into the reaction vessel while irradiating with UV light. The UV light initiates the formation of bromine radicals.
-
Propagation: The bromine radicals abstract hydrogen atoms from the bromoethane, leading to the formation of ethyl radicals. These radicals then react with Br₂ to form increasingly brominated ethanes and another bromine radical, continuing the chain reaction.
-
Termination: The reaction proceeds until all hydrogen atoms are substituted with bromine atoms. The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of partially brominated intermediates.
-
Purification: Upon completion, the crude product is cooled and purified. Purification may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by recrystallization from an appropriate solvent.
Thermal Decomposition
A key reaction of this compound is its decomposition upon heating to form tetrabromoethylene.[1] This elimination reaction is a common pathway for vicinal dihalides.
Experimental Protocol: Thermal Decomposition
-
Apparatus Setup: Place a sample of this compound in a reaction tube connected to a collection flask. The collection flask should be cooled to trap the less volatile product. The apparatus should be equipped with a system to handle the evolved bromine gas safely (e.g., a scrubber with a sodium thiosulfate solution).
-
Heating: Heat the this compound sample to its decomposition temperature (in the range of its boiling point, 210-215 °C).
-
Product Collection: As the this compound decomposes, the more volatile tetrabromoethylene and bromine will be formed. The tetrabromoethylene can be collected in the cooled flask.
-
Analysis: The identity of the collected product can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
Analytical Characterization
A systematic approach is necessary to confirm the identity and purity of a this compound sample.
References
The Synthesis and Structural Elucidation of Hexabromoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexabromoethane (C2Br6), a fully brominated hydrocarbon, is a compound of significant interest in various chemical research domains. Its dense structure and high bromine content impart unique chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis of this compound and a detailed analysis of its molecular structure through various spectroscopic and crystallographic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical methods are also provided.
Synthesis of this compound
While multiple synthetic routes to this compound have been explored, the most common laboratory-scale preparations involve the bromination of suitable precursors such as bromoform or carbon tetrabromide. These reactions typically proceed via free-radical mechanisms, often initiated by photochemical or thermal means.
Synthesis from Bromoform
A plausible method for the synthesis of this compound involves the dimerization of the tribromomethyl radical (•CBr3), which can be generated from bromoform (CHBr3).
Reaction: 2 CHBr3 + Br2 → C2Br6 + 2 HBr
Experimental Protocol:
-
Reaction Setup: A solution of bromoform in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for bromine.
-
Initiation: The reaction mixture is irradiated with a high-intensity UV lamp to initiate the homolytic cleavage of bromine, generating bromine radicals.
-
Propagation: The bromine radicals abstract the hydrogen atom from bromoform to form the tribromomethyl radical. Two tribromomethyl radicals then combine to form this compound.
-
Workup and Purification: After the reaction is complete (monitored by GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellowish-white crystals of this compound.[1][2]
Synthesis from Carbon Tetrabromide
Another potential route is the reductive coupling of carbon tetrabromide (CBr4) using a suitable reducing agent.
Reaction: 2 CBr4 + 2 M → C2Br6 + 2 MBr (where M is a monovalent metal)
Experimental Protocol:
-
Reaction Setup: Carbon tetrabromide is dissolved in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Reaction: A stoichiometric amount of a reducing agent, such as a copper-zinc couple or another activated metal, is added to the solution. The mixture is stirred at room temperature or gently heated to promote the reaction.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the metal salts. The filtrate is then concentrated, and the resulting crude this compound is purified by recrystallization.
Structural Analysis
The molecular structure of this compound has been elucidated using a combination of X-ray crystallography, NMR spectroscopy, mass spectrometry, and vibrational spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Crystallographic Data for this compound [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 12.14 |
| b (Å) | 10.66 |
| c (Å) | 6.72 |
| Molecules per unit cell (Z) | 4 |
Selected Bond Lengths and Angles for this compound [3]
| Bond | Length (Å) | Angle | Degrees (°) |
| C-C | 1.52 (assumed) | C-C-Br | 113 |
| C-Br | 1.93 | Br-C-Br | 108 |
Diagram: Synthesis Workflow of this compound
Caption: A generalized workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for confirming the carbon framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹³C NMR spectrum is acquired by pulsing the sample with radiofrequency waves in a strong magnetic field.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Due to the symmetry of the this compound molecule (point group D₃d), both carbon atoms are chemically equivalent.[2] Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single peak.
¹³C NMR Data for this compound
| Carbon Environment | Chemical Shift (δ) ppm |
| CBr₃ | ~53.4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of six bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). The molecular ion peak (M⁺) would be observed, along with fragment ions corresponding to the loss of bromine atoms or CBr₃ groups.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Description |
| [C₂Br₆]⁺ | Molecular Ion |
| [C₂Br₅]⁺ | Loss of one bromine atom |
| [CBr₃]⁺ | Cleavage of the C-C bond |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound.
Experimental Protocol:
-
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The absorbance of radiation at different wavenumbers is measured.
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide.
-
Data Acquisition: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to detect the Raman-shifted frequencies.
-
The vibrational modes of this compound are determined by its D₃d symmetry.[2] The main vibrational bands correspond to C-C and C-Br stretching and bending modes.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| C-Br stretch | ~600 - 700 | IR, Raman |
| C-C stretch | ~1000 - 1100 | Raman |
| Bending modes | < 400 | IR, Raman |
Diagram: Structural Analysis Workflow for this compound
Caption: Workflow illustrating the structural analysis of this compound.
Conclusion
This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. The synthetic protocols outlined provide a basis for the laboratory preparation of this compound. The structural data, obtained from a combination of powerful analytical techniques, confirms the molecular structure of this compound as a symmetrically substituted ethane derivative. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Physical and Chemical Data of Hexabromoethane (CAS 594-73-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Hexabromoethane (CAS 594-73-0), a fully brominated hydrocarbon. The information is presented to support research, development, and safety protocols. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.
Core Physical and Chemical Data
This compound is a yellowish-white crystalline solid at room temperature.[1][2] It is characterized by its high bromine content, which significantly influences its physical and chemical properties. The compound is stable under normal conditions but decomposes upon heating.[3]
Identification and Structure
| Property | Value |
| CAS Number | 594-73-0 |
| Molecular Formula | C₂Br₆ |
| Molecular Weight | 503.45 g/mol |
| IUPAC Name | 1,1,1,2,2,2-Hexabromoethane |
| Synonyms | Perbromoethane |
| Canonical SMILES | C(C(Br)(Br)Br)(Br)(Br)Br |
| InChI Key | POJPQMDDRCILHJ-UHFFFAOYSA-N |
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that the reported melting point varies across different sources, with some indicating a distinct melting range while others report decomposition at a similar temperature. This suggests that the melting and decomposition processes may occur in close succession or be dependent on the experimental heating rate.
| Property | Value |
| Appearance | Yellowish-white crystalline solid[1][2] |
| Melting Point | 155-160 °C[4] / 220-222 °C (decomposes) |
| Boiling Point | 318 °C at 760 mmHg (decomposes)[4] |
| Density | 3.577 g/cm³[4] |
| Solubility | Insoluble in water. Soluble in some organic solvents. |
| Flash Point | 143.1 °C |
Chemical Properties
| Property | Description |
| Thermal Stability | Decomposes upon heating to form tetrabromoethylene (C₂Br₄).[1][2][5] |
| Reactivity | Can act as a brominating agent in organic synthesis.[2] |
| Hazardous Decomposition Products | Upon combustion or thermal decomposition, it can release toxic fumes of hydrogen bromide and carbon oxides. |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physical properties of this compound are provided below. These protocols are based on established chemical principles and general laboratory techniques, adapted for the specific properties and hazards of this compound.
Synthesis of this compound via Exhaustive Bromination of Ethane
This protocol describes a plausible method for the synthesis of this compound by the free-radical bromination of ethane. Extreme caution must be exercised due to the corrosive and toxic nature of bromine.
Materials:
-
Ethane gas
-
Liquid bromine (Br₂)
-
A suitable inert solvent (e.g., carbon tetrachloride - Caution: CCl₄ is a known carcinogen and should be handled with appropriate safety measures )
-
UV light source (e.g., a high-pressure mercury lamp)
-
Gas washing bottle
-
Reaction flask equipped with a reflux condenser, gas inlet tube, and a dropping funnel
-
Ice bath
-
Apparatus for neutralization and workup (e.g., separatory funnel, sodium thiosulfate solution, sodium bicarbonate solution, anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The reaction flask is placed in an ice bath to control the reaction temperature.
-
Dissolve a known quantity of liquid bromine in the inert solvent in the reaction flask.
-
Slowly bubble ethane gas through the bromine solution via the gas inlet tube.
-
Initiate the reaction by irradiating the reaction mixture with the UV light source. The color of the bromine will gradually fade as it is consumed.
-
Continue the addition of ethane and irradiation until the bromine color has completely disappeared, indicating the completion of the reaction. To ensure exhaustive bromination, a molar excess of bromine may be used, followed by careful quenching.
-
After the reaction is complete, wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Determination of Melting Point
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Also, observe for any signs of decomposition, such as darkening of the sample.
Determination of Boiling Point (Micro-method)
Given that this compound decomposes at its atmospheric boiling point, a standard distillation is not suitable. A micro-boiling point determination under vacuum or by observing decomposition temperature is more appropriate. The following describes a method for observing the decomposition temperature.
Materials:
-
Purified this compound
-
Small test tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heating bath (e.g., silicone oil bath)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it open-end down into the sample.
-
Attach the test tube to a thermometer and immerse it in the heating bath.
-
Heat the bath gradually and observe the sample.
-
The temperature at which vigorous gas evolution (bubbling) from the decomposition of the sample begins is recorded as the decomposition temperature.
Determination of Solubility
Materials:
-
Purified this compound
-
A range of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to 1 mL of each solvent in separate test tubes.
-
Vortex each test tube for 30 seconds to facilitate dissolution.
-
Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all.
-
Record the solubility of this compound in each solvent at room temperature.
Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and physical property determination of a chemical compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Biological Activity and Signaling Pathways
Based on available literature, this compound is not known to have a direct, specific role in biological signaling pathways. Its primary biological significance is related to its toxicity. As a halogenated hydrocarbon, it is expected to be harmful if ingested or inhaled, and it may cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to similar compounds has been associated with more severe health effects, and therefore, it should be handled with the assumption that it is a toxic and potentially carcinogenic substance.
This guide provides a foundational understanding of the physical and chemical properties of this compound (CAS 594-73-0). Researchers and professionals are encouraged to consult original research articles and safety data sheets for the most detailed and up-to-date information.
References
Hexabromoethane Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexabromoethane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative descriptions and inferred solubility characteristics from related chemical applications, such as recrystallization.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₂Br₆) is a nonpolar molecule due to its symmetrical structure and the relatively small difference in electronegativity between carbon and bromine. Consequently, it is expected to exhibit greater solubility in nonpolar organic solvents and be poorly soluble in polar solvents like water.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Source/Inference |
| Water | H₂O | Highly Polar | Insoluble | [1] |
| Ethanol | C₂H₅OH | Polar | Slightly Soluble | Inferred from general solubility principles |
| Benzene | C₆H₆ | Nonpolar | Sparingly Soluble | Inferred from qualitative statements |
| Chloroform | CHCl₃ | Polar | Sparingly Soluble | [2] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble (especially when heated) | Inferred from use as a recrystallization solvent[1] |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Sparingly Soluble | Inferred from general solubility principles |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar | Sparingly Soluble | Inferred from qualitative statements |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solid.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Constant temperature bath (e.g., water bath or oil bath)
-
Stirring mechanism (magnetic stirrer and stir bars)
-
Temperature-controlled filtration apparatus (e.g., heated funnel)
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Drying oven
-
Thermometer
Experimental Workflow:
Caption: General workflow for experimental solubility determination.
Detailed Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed flask. The excess solid ensures that the solution becomes saturated.
-
-
Equilibration:
-
Place the flask in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated pipette to avoid premature crystallization.
-
Immediately filter the sample through a pre-heated filter (e.g., a heated funnel with filter paper or a syringe filter) into a clean, pre-weighed container. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the solution in a pre-weighed evaporating dish using a gentle stream of inert gas or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent has evaporated, dry the remaining solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the evaporating dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved this compound.
-
Calculate the solubility in grams of this compound per 100 grams of solvent using the following formula:
Solubility ( g/100g solvent) = (mass of dissolved this compound / mass of solvent) * 100
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: As with most solids, the solubility of this compound in organic solvents is expected to increase with increasing temperature. This is the principle behind recrystallization, a common purification technique for which carbon tetrachloride has been noted as a suitable solvent for this compound.[1]
-
Solvent Polarity: As a nonpolar compound, this compound will be more soluble in nonpolar solvents due to favorable van der Waals interactions.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
Logical Relationship of Solubility Principles
The decision-making process for selecting an appropriate solvent for a nonpolar compound like this compound can be visualized as follows:
Caption: Solvent selection logic for this compound.
Conclusion
While precise quantitative data on the solubility of this compound in a wide range of organic solvents is limited in the public domain, a strong understanding of its chemical nature allows for informed predictions and the development of effective experimental protocols. The principle of "like dissolves like" is paramount, guiding researchers towards nonpolar solvents. The significant impact of temperature on solubility is a key factor to consider, particularly for applications such as recrystallization. The provided experimental workflow offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.
References
Thermal Decomposition of Hexabromoethane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexabromoethane (C2Br6), a fully brominated hydrocarbon, undergoes thermal decomposition to yield tetrabromoethylene (C2Br4) as its primary product. This technical guide synthesizes the available information on the thermal decomposition of this compound, including its known products and a proposed reaction pathway. Due to a lack of detailed experimental studies in readily accessible literature, this document also presents a generalized experimental protocol for investigating this reaction, based on common methodologies for studying the pyrolysis of halogenated hydrocarbons. This guide is intended to serve as a foundational resource for researchers interested in the thermal behavior of polybrominated alkanes.
Introduction
This compound is a dense, non-flammable, crystalline solid. Its thermal stability and decomposition products are of interest in the context of brominated flame retardants and the environmental fate of polybrominated compounds. The high bromine content of this compound suggests that its thermal decomposition is a facile process, though detailed quantitative studies are scarce in publicly available literature. The primary decomposition pathway involves the elimination of bromine to form a more stable, unsaturated species.
Thermal Decomposition Products
The principal product of the thermal decomposition of this compound is tetrabromoethylene.[1] This conversion is an elimination reaction where a molecule of bromine (Br2) is lost.
Table 1: Known Thermal Decomposition Product of this compound
| Precursor | Product | Chemical Formula | Notes |
| This compound | Tetrabromoethylene | C2Br4 | Primary decomposition product formed via elimination of Br2. |
| This compound | Bromine | Br2 | Byproduct of the elimination reaction. |
Proposed Decomposition Pathway
The thermal decomposition of this compound is proposed to proceed through a unimolecular elimination reaction. The carbon-bromine bonds are weaker than carbon-carbon bonds, and thermal energy can induce the homolytic cleavage of a C-Br bond to form a bromine radical and a pentabromoethyl radical. A subsequent β-scission of a bromine atom from the adjacent carbon would lead to the formation of tetrabromoethylene and a second bromine radical, which can then combine to form molecular bromine.
References
Photochemical Stability of Hexabromoethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Photochemical Stability
Photochemical stability refers to a molecule's resistance to degradation upon absorbing light energy. When a molecule is exposed to light of an appropriate wavelength, it can absorb a photon and transition to an electronically excited state. This excess energy can lead to the cleavage of chemical bonds, resulting in the formation of new chemical species. This process is known as photodegradation or photolysis. For halogenated compounds like hexabromoethane, the carbon-halogen bond is often the most susceptible to photolytic cleavage.
The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., degradation) to the number of photons absorbed by the system. A high quantum yield indicates a greater susceptibility to photodegradation.
Photochemical Properties of this compound
Direct experimental data on the UV-Visible absorption spectrum and photodegradation quantum yield of this compound are not extensively reported in scientific literature. However, based on the behavior of other polyhalogenated alkanes, we can infer its likely photochemical properties.
UV-Visible Absorption
Alkanes, in general, do not absorb light in the near-UV and visible regions of the electromagnetic spectrum (above 200 nm). However, the presence of multiple bromine atoms in this compound is expected to shift its absorption to longer wavelengths. The non-bonding electrons on the bromine atoms can be excited into anti-bonding (σ) orbitals of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds. These n → σ transitions are typically observed in the UV region. It is anticipated that this compound will exhibit significant absorption in the UV-C (200-280 nm) and potentially the UV-B (280-315 nm) range. The molar absorptivity (ε) is a key parameter that, along with the quantum yield, determines the rate of photodegradation.
Expected Photodegradation Pathways
The primary photochemical process for polyhalogenated alkanes is the homolytic cleavage of the carbon-halogen bond, which is generally the weakest bond in the molecule. In the case of this compound, the C-Br bond is significantly weaker than the C-C bond.
Primary Photolytic Step: Upon absorption of a UV photon, a C-Br bond is expected to break, generating a pentabromoethyl radical and a bromine radical:
C₂Br₆ + hν → C₂Br₅• + Br•
This initial step is the key to the subsequent degradation of the molecule.
Secondary Reactions: The highly reactive radical species generated in the primary step can undergo several secondary reactions, depending on the reaction medium (e.g., presence of solvents, oxygen).
-
Recombination: The radicals can recombine to reform the parent molecule or form other products:
-
C₂Br₅• + Br• → C₂Br₆
-
2 C₂Br₅• → C₄Br₁₀ (Decabromobutane)
-
2 Br• → Br₂
-
-
Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (e.g., hydrocarbons), the pentabromoethyl radical can abstract a hydrogen atom to form pentabromoethane:
-
C₂Br₅• + RH → C₂HBr₅ + R•
-
-
Reaction with Oxygen: If oxygen is present, the organic radicals can react to form peroxy radicals, leading to a cascade of oxidative degradation products.
The proposed primary photodegradation pathway for this compound is illustrated in the diagram below.
Quantitative Data
As of the date of this publication, specific quantitative data on the photochemical stability of this compound is not available in peer-reviewed literature. The table below is provided as a template for researchers to populate as data becomes available. For comparative purposes, data for a related compound, bromoform (CHBr₃), is included to provide context, as it is also a polybrominated alkane.
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| This compound (C₂Br₆) | Data not available | Data not available | Data not available | N/A |
| Bromoform (CHBr₃) | Gas Phase | 303 - 324 | ~1.0 | |
| Bromoform (CHBr₃) | Gas Phase | 266 | 0.76 ± 0.03 |
Experimental Protocols for Assessing Photochemical Stability
The photochemical stability of a compound like this compound can be determined using a combination of spectroscopic and chromatographic techniques. A general experimental workflow is outlined below.
Materials and Instruments
-
Light Source: A high-intensity lamp that emits in the UV range (e.g., mercury lamp, xenon lamp) with appropriate filters to select specific wavelengths.
-
Reaction Vessel: A quartz cuvette or a custom-built photoreactor that is transparent to UV light.
-
Spectrophotometer: A UV-Visible spectrophotometer to measure the absorbance of the compound and monitor its degradation over time.
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its degradation products.
-
Actinometer: A chemical system with a known quantum yield (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
Experimental Workflow
The following diagram illustrates a typical workflow for a photolysis experiment.
Detailed Methodologies
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, perfluorohexane) of a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is in the optimal range for the spectrophotometer.
-
Actinometry: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer. This is crucial for the accurate calculation of the quantum yield.
-
Irradiation: Place the sample solution in the reaction vessel and irradiate it with the light source. Maintain a constant temperature throughout the experiment.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Analyze these aliquots using UV-Visible spectrophotometry to monitor the decrease in the concentration of the parent compound.
-
Product Identification: Analyze the aliquots using HPLC or GC-MS to identify and quantify the photodegradation products.
-
Quantum Yield Calculation: The photodegradation quantum yield (Φ) can be calculated using the following formula:
Φ = (moles of compound degraded) / (moles of photons absorbed)
The number of moles of photons absorbed can be determined from the actinometry data and the absorbance of the sample.
Conclusion
While direct experimental data on the photochemical stability of this compound is limited, this guide provides a theoretical framework based on the known behavior of similar polybrominated alkanes. It is expected that this compound will undergo photodegradation upon exposure to UV light, primarily through the cleavage of the C-Br bond. The resulting radical species can then participate in a variety of secondary reactions. The provided experimental protocols offer a clear path for researchers to quantitatively assess the photochemical stability of this compound. Further research is needed to determine the precise UV-Vis absorption spectrum, photodegradation quantum yield, and to fully characterize the degradation products of this compound. This information is critical for understanding its environmental fate and for ensuring its safe handling and use in various applications.
Spectroscopic Analysis of Hexabromoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for hexabromoethane (C₂Br₆), a fully brominated hydrocarbon. Due to its simple, symmetric structure, this compound serves as a useful reference compound in various spectroscopic studies. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Solvent | Multiplicity | Assignment |
| 46.8 | CS₂ | Singlet | C₁ and C₂ |
Data sourced from SpectraBase.[1]
Due to the molecular symmetry of this compound, both carbon atoms are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum.[2][3]
Infrared (IR) Spectroscopy
Table 2: Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 940 | C-C stretch |
| 255 | CBr₃ symmetric stretch |
| 120 | CBr₃ symmetric deformation |
Vibrational data corresponds to Raman spectroscopy, which is closely related to IR spectroscopy, as reported by the NIST WebBook.[4]
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 504 (isotope peak) | ~15 | [C₂Br₆]⁺ (Molecular Ion) |
| 425 (isotope peak) | ~5 | [C₂Br₅]⁺ |
| 346 (isotope peak) | ~10 | [C₂Br₄]⁺ |
| 251 (isotope peak) | ~100 (Base Peak) | [CBr₃]⁺ |
| 172 (isotope peak) | ~40 | [CBr₂]⁺ |
| 93 (isotope peak) | ~20 | [CBr]⁺ |
Fragmentation patterns are interpreted from data available in the NIST WebBook and general principles of mass spectrometry. The listed m/z values correspond to the most abundant isotope of bromine (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), leading to characteristic isotopic patterns for bromine-containing fragments.[4][5]
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound are not always published with the data itself. The following sections describe generalized, standard methodologies for obtaining NMR, IR, and MS data for a solid organic compound like this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra are typically acquired for the structural elucidation of organic molecules.
Sample Preparation:
-
Approximately 5-30 mg of solid this compound is dissolved in a suitable deuterated solvent (e.g., carbon disulfide-d₂, CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[6][7]
-
The solution must be homogeneous and free of any solid particles to ensure optimal magnetic field homogeneity. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[8]
-
Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm chemical shift.[9]
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 300-700 MHz) is used.
-
For ¹³C NMR, a larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
-
Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom.[9]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing solid samples.
Sample Preparation:
-
A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]
-
A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal surface.[11][12]
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard technique for the mass analysis of volatile and thermally stable organic compounds.
Sample Introduction and Ionization:
-
A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under high vacuum.[13][14]
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][15] This causes the ejection of an electron, forming a molecular ion (M⁺), and induces fragmentation.[1][14]
Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for NMR, IR, and Mass Spec analysis of a solid sample.
Caption: Logical flow of electron ionization and fragmentation in mass spectrometry.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. jasco.co.uk [jasco.co.uk]
- 12. agilent.com [agilent.com]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Crystal Structure of Hexabromoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of hexabromoethane (C₂Br₆), a fully brominated hydrocarbon of significant interest in various chemical and pharmaceutical research areas. This document outlines the key crystallographic parameters, a detailed experimental protocol for structure determination, and a visual representation of the analytical workflow.
Introduction
This compound is a yellowish-white crystalline solid with the chemical formula C₂Br₆.[1] Its structure consists of an ethane backbone with all hydrogen atoms substituted by bromine.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical and chemical properties, including its reactivity, stability, and potential interactions in biological systems. This guide summarizes the key findings from X-ray crystallographic studies of this compound.
Crystallographic Data
The crystal structure of the orthorhombic modification of this compound has been determined by X-ray analysis.[2] The molecule is observed to be in a "trans" configuration and possesses a center of symmetry and a plane of symmetry.[2] The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnma | [2] |
| Molecules per Unit Cell (Z) | 4 | [2] |
| C-C Bond Length | 1.52 Å (assumed) | [2] |
| C-Br Bond Length | 1.93 Å | [2] |
| Valency Angles | 113°, 108° | [2] |
| Intermolecular Br-Br Distance | 3.7 - 3.8 Å | [2] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. While the specific detailed experimental parameters for the original studies are not fully available, a general and representative protocol for the analysis of a small organic molecule crystal, such as this compound, is outlined below.
3.1. Crystal Growth and Selection
High-quality single crystals of this compound are grown, typically through slow evaporation of a suitable solvent or by sublimation. A suitable crystal, free of significant defects and of an appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.
3.2. Crystal Mounting
The selected crystal is carefully mounted on a goniometer head. This is often achieved by adhering the crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of a non-diffracting adhesive like epoxy or oil.
3.3. Data Collection
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays. The diffracted X-ray beams are recorded by the detector, generating a unique diffraction pattern of spots. A complete dataset is collected by systematically rotating the crystal to cover all unique reflections.
3.4. Data Processing
The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
3.5. Structure Solution and Refinement
The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are commonly employed. The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
3.6. Structure Validation
The final refined crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. This includes examining bond lengths, bond angles, and torsion angles, as well as checking for any unresolved electron density or other anomalies. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Workflow for Crystal Structure Determination
The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted in the following diagram.
References
Hexabromoethane: An In-depth Technical Guide on its Environmental Impact and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabromoethane (HBE), with the chemical formula C₂Br₆, is a fully brominated hydrocarbon. It exists as a yellowish-white crystalline solid and is characterized by its high density and low solubility in water.[1][2] HBE is primarily utilized as a flame retardant.[1] Its structure consists of an ethane backbone where all hydrogen atoms have been substituted by bromine atoms.[1][2] Upon heating, it decomposes to form tetrabromoethylene.[3][4] Like many halogenated hydrocarbons, HBE is sensitive to radiation.[3][4] This guide provides a comprehensive overview of the available data on the environmental fate, ecotoxicology, and mammalian toxicology of this compound, highlighting areas where data is currently lacking.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior and distribution in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 594-73-0 | [2] |
| Molecular Formula | C₂Br₆ | [2] |
| Molecular Weight | 503.45 g/mol | [2] |
| Appearance | Yellowish-white crystalline solid | [3][4] |
| Melting Point | 155-160 °C | [5] |
| Boiling Point | 318 °C at 760 mmHg | [5] |
| Vapor Pressure | 0.00069 mmHg at 25°C | [5] |
| Water Solubility | Low (qualitative) | [1][2] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.663 | [6] |
| Organic Carbon-Water Partition Coefficient (Koc) | No experimental data available. Estimation methods based on Kow are available. | [7][8][9][10] |
| Henry's Law Constant | No experimental data available. |
Environmental Fate and Transport
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil.
-
Persistence: this compound is expected to be persistent in the environment.
-
Transport: Due to its low water solubility and moderate Log Kow, this compound is likely to adsorb to organic matter in soil and sediment.[1][2][7][8] Its low vapor pressure suggests that volatilization from water and soil surfaces is not a primary mode of transport.
-
Biodegradation: There is currently a lack of experimental data on the biodegradation of this compound. Studies on other halogenated hydrocarbons suggest that biodegradation can occur under both aerobic and anaerobic conditions, but the specific pathways and metabolites for this compound have not been elucidated.[10][11][12][13]
Ecotoxicology
Ecotoxicology studies the harmful effects of chemical substances on ecosystems. The available acute ecotoxicity data for this compound is summarized in Table 2.
Table 2: Acute Ecotoxicity of this compound
| Test Organism | Endpoint | Value (mg/L) | Reference(s) |
| Fish (Species not specified) | 96-hour LC₅₀ | 0.51 | |
| Aquatic Invertebrate (Species not specified) | 48-hour EC₅₀ | 0.96 | |
| Algae (Pseudokirchneriella subcapitata) | 72-hour EC₅₀ (Growth Inhibition) | 22.5 (EyC₅₀) | [3] |
-
LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population over a specified period.
-
EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test population over a specified period.
-
EyC₅₀: The concentration that causes a 50% reduction in the yield of the algae.
Mammalian Toxicology
The available data on the mammalian toxicity of this compound is limited and primarily comes from risk assessment summaries rather than detailed public studies.
Table 3: Mammalian Toxicity of this compound
| Test Type | Species | Endpoint | Value | Reference(s) |
| Acute Oral Toxicity | Not specified | LD₅₀ | > 2000 mg/kg body weight | |
| Acute Dermal Toxicity | Not specified | LD₅₀ | > 2000 mg/kg body weight | |
| Subchronic Oral Toxicity | Not specified | 126-day NOAEL | > 100 mg/kg body weight/day | |
| Reproductive Toxicity | Not specified | NOAEL | > 300 mg/kg body weight/day | |
| Dermal Sensitization | Guinea Pig | Weak sensitizer | ||
| Mutagenicity/Clastogenicity | in vitro | Not expected to be mutagenic or clastogenic |
-
LD₅₀ (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed.
Bioaccumulation
Bioaccumulation is the process by which a substance builds up in an organism. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF).[11][14][15][16][17][18][19][20][21][22][23][24][25]
There is currently no experimental data available for the BCF or BAF of this compound. Its moderate Log Kow of 4.663 suggests a potential for bioaccumulation in aquatic organisms.[6]
Toxicological Mechanisms and Signaling Pathways
There is a significant lack of information regarding the specific molecular mechanisms of toxicity and the signaling pathways affected by this compound. General mechanisms of toxicity for halogenated hydrocarbons can involve disruption of cell membranes, interference with mitochondrial function, and generation of reactive oxygen species, leading to cellular damage.[26] However, specific studies on this compound are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies conducted on this compound are not publicly available. The data presented in this guide are from summary reports. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicity testing. These include:
-
Acute Oral Toxicity: Generally follows OECD Test Guideline 401, 420, 423, or 425 .[8][27][28][29] These studies involve administering the substance by gavage to fasted rodents (usually rats) at various dose levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
-
Acute Dermal Toxicity: Typically follows OECD Test Guideline 402 . The substance is applied to the shaved skin of animals (often rabbits or rats) for 24 hours, and the animals are observed for 14 days.
-
Fish Acute Toxicity Test: Follows OECD Test Guideline 203 . Fish (e.g., Rainbow Trout, Zebra Fish, or Fathead Minnow) are exposed to a range of concentrations of the test substance in water for 96 hours.[1][5][17][20][29][30][31][32] Mortality is the primary endpoint.
-
Daphnia sp. Acute Immobilisation Test: Follows OECD Test Guideline 202 . Daphnia magna are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized is determined.[15][26][33][34][35][36][37]
-
Algal Growth Inhibition Test: Follows OECD Test Guideline 201 . A culture of green algae (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours, and the inhibition of growth is measured.[3][14][18][19][30][38]
-
Bioconcentration in Fish: Follows OECD Test Guideline 305 . This study determines the uptake and depuration of a chemical by fish from water, allowing for the calculation of the BCF.
Conclusion
This compound is a substance for which there is a notable lack of in-depth, publicly available toxicological and environmental data. While summary data from regulatory assessments provide a general overview of its hazard profile, the absence of detailed experimental studies, particularly regarding chronic toxicity, biodegradation, bioaccumulation, and mechanisms of action, presents a significant knowledge gap. Further research is required to fully characterize the environmental and health risks associated with this compound.
Diagrams
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ENVIRONMENTAL [oasis-lmc.org]
- 6. chemeo.com [chemeo.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. log KOC - ECETOC [ecetoc.org]
- 9. enfo.hu [enfo.hu]
- 10. cc.ut.ee [cc.ut.ee]
- 11. researchgate.net [researchgate.net]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. rivm.nl [rivm.nl]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. Comparison between bioconcentration factor (BCF) data provided by industry to the European Chemicals Agency (ECHA) and data derived from QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cefas.co.uk [cefas.co.uk]
- 19. A New Approach to Quantifying Bioaccumulation of Elements in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. epa.gov [epa.gov]
- 22. sencanada.ca [sencanada.ca]
- 23. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 24. ourcommons.ca [ourcommons.ca]
- 25. eChemPortal - Home [echemportal.org]
- 26. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 27. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 28. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ENVIRONMENTAL [oasis-lmc.org]
- 30. princeton.edu [princeton.edu]
- 31. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of estimation methods for organic carbon normalized sorption coefficients | Semantic Scholar [semanticscholar.org]
- 33. Sources - Canada.ca [canada.ca]
- 34. researchgate.net [researchgate.net]
- 35. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. dspace.emu.ee [dspace.emu.ee]
- 37. Response of Pseudokirchneriella subcapitata in Free and Alginate Immobilized Cells to Heavy Metals Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Hexabromoethane as a Photoinitiator in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinitiated radical polymerization is a versatile and widely utilized technique for the synthesis of a diverse range of polymeric materials. The selection of an appropriate photoinitiator is crucial for controlling the polymerization kinetics and the properties of the final polymer. While various classes of photoinitiators are commercially available, there is ongoing research into novel initiating systems. Hexabromoethane (C₂Br₆) presents a potential, albeit less conventional, candidate as a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, the carbon-bromine (C-Br) bonds in this compound can undergo homolytic cleavage to generate bromine radicals, which can subsequently initiate radical polymerization.
These application notes provide a theoretical framework and a practical, generalized protocol for the use of this compound as a photoinitiator in the radical polymerization of vinyl monomers. The information is based on the fundamental principles of photochemistry and radical polymerization, as direct and extensive literature on this specific application is limited.
Principle of Operation
This compound functions as a photoinitiator through the homolytic cleavage of one of its carbon-bromine bonds upon absorption of UV light. The energy of the UV photons must be sufficient to overcome the bond dissociation energy of the C-Br bond. This process generates two bromine radicals which can then react with monomer units to initiate the polymerization chain reaction.
Proposed Mechanism:
-
Photoinitiation: Br₃C-CBr₃ + hν (UV) → Br₃C-CBr₂• + Br• or Br₃C-CBr₃ + hν (UV) → 2 Br₃C•
-
Initiation: Br• + M → Br-M• Br₃C• + M → Br₃C-M• (where M is a monomer molecule)
-
Propagation: Br-M• + n(M) → Br-(M)ₙ-M•
-
Termination:
-
Combination: Br-(M)ₙ-M• + •M-(M)ₘ-Br → Br-(M)ₙ-M-M-(M)ₘ-Br
-
Disproportionation: Br-(M)ₙ-M• + •M-(M)ₘ-Br → Br-(M)ₙ-M + X-M-(M)ₘ-Br (where X is a transferred atom, typically hydrogen)
-
Visualization of the Polymerization Pathway
Caption: Proposed mechanism of radical polymerization initiated by this compound.
Hypothetical Experimental Data
The following table summarizes hypothetical data for the polymerization of methyl methacrylate (MMA) using this compound as a photoinitiator under a UV lamp (365 nm). These values are illustrative and would need to be determined experimentally.
| Experiment | [this compound] (mol/L) | [MMA] (mol/L) | Irradiation Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.01 | 2.0 | 30 | 45 | 15,000 | 1.8 |
| 2 | 0.01 | 2.0 | 60 | 75 | 25,000 | 1.9 |
| 3 | 0.02 | 2.0 | 60 | 85 | 18,000 | 2.1 |
| 4 | 0.01 | 4.0 | 60 | 80 | 40,000 | 1.8 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Higher initiator concentrations generally lead to higher conversion rates but lower molecular weights and higher PDI due to an increased number of initiation events and termination reactions.
Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the radical polymerization of methyl methacrylate (MMA) using this compound as a photoinitiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C₂Br₆)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or similar reaction vessel with a septum
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Syringes and needles
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).
-
Reaction Setup:
-
Place a magnetic stir bar in a Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Allow the flask to cool to room temperature.
-
-
Preparation of Reaction Mixture:
-
In the inert atmosphere of the Schlenk flask, add the desired amount of this compound (e.g., for a 0.01 M solution in a 10 mL total volume, add 50.3 mg).
-
Add the desired volume of anhydrous toluene via syringe.
-
Stir the mixture until the this compound is fully dissolved.
-
Add the purified MMA via syringe.
-
-
Degassing (Optional but Recommended): To remove dissolved oxygen, which can quench radicals, perform three freeze-pump-thaw cycles.
-
Photopolymerization:
-
Place the Schlenk flask at a fixed distance from the UV lamp. Ensure consistent and uniform irradiation of the reaction mixture.
-
Turn on the magnetic stirrer to ensure homogeneity.
-
Begin irradiation with the UV lamp.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion using techniques such as ¹H NMR spectroscopy or gravimetry.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, turn off the UV lamp.
-
Expose the reaction mixture to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or via spectroscopy.
-
Analyze the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Characterize the polymer structure using techniques like ¹H NMR and FTIR spectroscopy.
-
Experimental Workflow Diagram
Caption: A typical workflow for this compound-initiated photopolymerization.
Safety Precautions
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Use appropriate UV shielding.
-
Monomers like MMA are flammable and have strong odors. Handle them in a fume hood.
Conclusion
This compound holds theoretical potential as a simple, small-molecule photoinitiator for radical polymerization. Its utility is predicated on the photochemical lability of the carbon-bromine bond. The protocols and data presented herein provide a foundational guide for researchers interested in exploring this and other polyhalogenated compounds as photoinitiators. Experimental validation is necessary to determine the efficiency, optimal conditions, and scope of this initiating system for various monomers and applications.
Application Notes & Protocols: Halogenated Compounds in Polyolefin Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the role of halogenated compounds, with a specific focus on hexabromoethane, in the context of polyolefins. While initial interest may lie in the use of such compounds directly in the synthesis of polyolefins, this guide clarifies their primary application and provides protocols relevant to their established functions. It has been determined that this compound is not utilized as a catalyst or initiator in the industrial synthesis of polyolefins. Instead, its role, along with other brominated hydrocarbons, is predominantly as a flame retardant additive, incorporated into the polymer matrix after synthesis. This document will therefore focus on the application of brominated flame retardants in polyolefins, the mechanism of flame retardancy, and will also discuss other roles of halogenated compounds in polyolefin technology, such as in catalysis and post-polymerization modification.
This compound and Brominated Compounds as Flame Retardants in Polyolefins
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are highly flammable due to their hydrocarbon composition.[1] To enhance their fire safety for various applications, flame retardants are incorporated. Brominated flame retardants (BFRs) are a class of organobromine compounds that effectively reduce the flammability of materials.[2]
Mechanism of Action (Gas Phase Inhibition)
Brominated flame retardants primarily function in the gas phase during combustion.[1][3] The process can be summarized as follows:
-
Heat Decomposition: When the polyolefin blend is exposed to a heat source, the BFR, such as this compound, decomposes and releases bromine radicals (Br•).
-
Radical Scavenging: In the gas phase (the flame), the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key propagators of the combustion chain reaction.
-
Inhibition: The released bromine radicals react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr). HBr can further react with H• and OH• radicals, effectively interrupting the exothermic chain reactions of combustion. This process cools the flame and reduces the rate of burning.[4][5]
A synergistic effect is often achieved by using antimony trioxide (Sb₂O₃) in conjunction with brominated flame retardants.[3] Antimony trioxide itself is not a flame retardant but reacts with HBr to form antimony trihalides, which are also effective radical traps in the gas phase.
Table 1: Common Brominated Flame Retardants for Polyolefins
| Flame Retardant | Chemical Formula | Typical Applications | Notes |
| Decabromodiphenyl ether (DecaBDE) | C₁₂Br₁₀O | Electronics, textiles, furniture | Use is now restricted in many regions due to environmental concerns.[2] |
| Decabromodiphenyl ethane (DBDPE) | C₁₄H₄Br₁₀ | Replacement for DecaBDE in various applications.[6] | |
| Tetrabromobisphenol A (TBBPA) | C₁₅H₁₂Br₄O₂ | Primarily used in printed circuit boards, can be reactive or additive.[1][2] | |
| Hexabromocyclododecane (HBCD) | C₁₂H₁₈Br₆ | Used in polystyrene insulation foams, also facing restrictions.[2][3] |
Protocol for Incorporating this compound into Polypropylene
This protocol describes a general laboratory procedure for preparing a flame-retardant polypropylene sample using this compound.
Materials:
-
Polypropylene (PP) pellets
-
This compound (HBE) powder
-
Antimony trioxide (Sb₂O₃) powder (optional synergist)
-
Twin-screw extruder or a laboratory internal mixer (e.g., Brabender)
-
Compression molding machine
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, dust mask.
Procedure:
-
Drying: Dry the polypropylene pellets in an oven at 80-100°C for 2-4 hours to remove any moisture.
-
Premixing: In a sealed container, accurately weigh and combine the dried PP pellets, HBE powder, and Sb₂O₃ (if used). A typical loading level for halogenated flame retardants is in the range of 10-20% by weight, with a BFR to Sb₂O₃ ratio of 3:1. Gently tumble the mixture for 10-15 minutes to ensure a homogenous dry blend.
-
Melt Compounding:
-
Set the temperature profile of the extruder or internal mixer appropriate for polypropylene (typically 180-220°C from feed zone to die).
-
Feed the premixed material into the hopper.
-
Melt compound the mixture at a set screw speed (e.g., 50-100 rpm) to ensure thorough dispersion of the additives within the polymer matrix.
-
-
Pelletizing/Granulating: Extrude the molten polymer blend through a die and cool the strand in a water bath. Pelletize the cooled strand into granules.
-
Sample Preparation for Testing:
-
Dry the compounded pellets.
-
Use a compression molding machine to prepare plaques or bars of specific dimensions required for flammability testing (e.g., UL 94 vertical burn test). Set the molding temperature and pressure according to the grade of polypropylene used.
-
Other Roles of Halogenated Compounds in Polyolefin Technology
While this compound is not used in the synthesis of polyolefins, other halogenated compounds play crucial roles in different stages of polyolefin production and modification.
Halogenated Compounds in Catalysis
The synthesis of polyolefins is dominated by catalytic processes. Traditional Ziegler-Natta catalysts, which are a cornerstone of polyolefin production, often contain halogenated components.
-
Ziegler-Natta Catalysts: These catalyst systems typically consist of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[7][8] The chloride ligands on the titanium center are essential for the catalytic activity and stereochemical control during polymerization.
-
Metallocene Catalysts: More modern single-site catalysts, such as metallocenes, are also activated by co-catalysts and may involve halogenated precursors in their synthesis.[8][9] For example, bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) is a common metallocene precursor.[10]
Halogenated Chain Transfer Agents
Chain transfer agents are used in polymerization to control the molecular weight of the resulting polymer.[11] While not as common for polyolefins as for other polymers, halogenated olefins have been studied as chain transfer agents in specific types of polymerization, such as ring-opening metathesis polymerization (ROMP).[11][12] These agents react with the growing polymer chain to terminate it, while initiating a new chain, thus regulating the overall chain length.
Post-Polymerization Halogenation
The non-polar nature of polyolefins limits their use in applications requiring adhesion, printing, or compatibility with polar polymers.[13] Post-polymerization halogenation (e.g., chlorination or bromination) is a method to introduce polar functional groups onto the polyolefin backbone.[13][14][15] This chemical modification enhances the surface energy and provides reactive sites for further functionalization. For instance, chlorinated polyethylene (CPE) is produced by the post-chlorination of polyethylene and is used to improve impact resistance and chemical resistance in blends with other polymers like PVC.[15]
Protocol for Post-Polymerization Bromination of Polyethylene (Conceptual Laboratory Scale)
This protocol outlines a conceptual method for the bromination of polyethylene in solution.
Materials:
-
Polyethylene (PE) powder
-
Solvent (e.g., tetrachloroethane)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., benzoyl peroxide)
-
Methanol (for precipitation)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolution: In the round-bottom flask, dissolve the polyethylene powder in tetrachloroethane at an elevated temperature (e.g., 120°C) with stirring until a homogeneous solution is obtained.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the polymer solution.
-
Reaction: Heat the mixture under reflux for a specified time (e.g., 4-6 hours). The NBS will act as a source of bromine radicals, which will abstract hydrogen atoms from the polyethylene backbone, followed by reaction with bromine.
-
Precipitation: After cooling the reaction mixture to room temperature, slowly pour the solution into a large volume of methanol with vigorous stirring to precipitate the brominated polyethylene.
-
Purification: Filter the precipitate and wash it several times with fresh methanol to remove unreacted reagents and solvent.
-
Drying: Dry the resulting functionalized polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Disclaimer: This document is intended for informational purposes for a scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The use of certain brominated flame retardants may be subject to regulatory restrictions.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. frfabric.com [frfabric.com]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The post-modification of polyolefins with emerging synthetic methods - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Mild halogenation of polyolefins using an N-haloamide reagent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mild halogenation of polyolefins using an N-haloamide reagent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Hexabromoethane-Mediated Synthesis of Block Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers is of paramount importance in materials science and drug delivery, enabling the creation of materials with tailored nanoscale morphologies and functionalities. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing such polymers. While a variety of initiators and mediators are employed, the use of polyhalogenated alkanes as chain transfer agents or initiators in these processes is an area of ongoing research.
This document provides detailed application notes and protocols for the synthesis of block copolymers mediated by hexabromoethane. It is important to note that while the use of polyhalogenated alkanes like bromoform has been reported for block copolymer synthesis, specific literature detailing protocols for this compound is scarce.[1][2] The methodologies presented here are based on established principles of controlled radical polymerization and analogous systems involving other polyhalogenated compounds.
Principle of this compound-Mediation
In the context of radical polymerization, this compound (C₂Br₆) can potentially act as a source of bromine radicals under appropriate initiation conditions (e.g., thermal or photochemical). These bromine radicals can then participate in the polymerization process. One plausible mechanism, analogous to bromoform-assisted synthesis, involves the formation of a bromine-terminated polymer during the polymerization of the first monomer.[1][2] This macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. The high degree of bromination in this compound could offer a high efficiency of chain end functionalization.
Applications in Drug Development
Block copolymers are extensively utilized in drug delivery systems.[3] Their amphiphilic nature allows for the formation of micelles, vesicles, and other nanostructures that can encapsulate and protect therapeutic agents, enhance their solubility, and facilitate targeted delivery. The synthesis of novel block copolymers using mediators like this compound could lead to new materials with unique properties for advanced drug delivery applications.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a diblock copolymer, for example, polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA), using a this compound-mediated approach. Caution: this compound is a hazardous chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Bromine-Terminated Polystyrene (PS-Br) Macroinitiator
Materials:
-
Styrene (inhibitor removed)
-
This compound (C₂Br₆)
-
Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 10 g, 96 mmol), this compound (e.g., 0.5 g, 1.0 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in anhydrous toluene (20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting PS-Br macroinitiator for its molecular weight (Mₙ) and dispersity (Đ) using Size Exclusion Chromatography (SEC).
Protocol 2: Synthesis of Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Block Copolymer
Materials:
-
PS-Br macroinitiator (from Protocol 1)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole (or other suitable solvent)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a Schlenk flask, add the PS-Br macroinitiator (e.g., 2 g), MMA (e.g., 5 g, 50 mmol), and anhydrous anisole (15 mL).
-
In a separate Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and PMDETA (e.g., 0.017 g, 0.1 mmol). Seal both flasks.
-
Deoxygenate both solutions by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, transfer the CuBr/PMDETA catalyst solution to the monomer/macroinitiator solution using a nitrogen-purged syringe.
-
Place the reaction flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization by taking samples periodically for analysis of monomer conversion.
-
Once the desired conversion is achieved, terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the block copolymer in a large excess of cold methanol.
-
Filter, wash with methanol, and dry the final PS-b-PMMA block copolymer under vacuum.
-
Characterize the block copolymer for its molecular weight and dispersity by SEC and confirm the block structure by ¹H NMR spectroscopy.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a PS-b-PMMA block copolymer mediated by this compound, based on typical results from controlled radical polymerization.
Table 1: Synthesis of PS-Br Macroinitiator
| Entry | [Styrene]:[C₂Br₆]:[AIBN] | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.2 | 6 | 45 | 4,800 | 1.45 |
| 2 | 100:1:0.2 | 12 | 72 | 7,500 | 1.52 |
| 3 | 200:1:0.2 | 12 | 68 | 14,000 | 1.58 |
Table 2: Synthesis of PS-b-PMMA Block Copolymer
| Entry | PS-Br Mₙ ( g/mol ) | [MMA]:[PS-Br]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 7,500 | 200:1:1:1 | 4 | 55 | 18,500 | 1.65 |
| 2 | 7,500 | 200:1:1:1 | 8 | 85 | 25,000 | 1.72 |
| 3 | 14,000 | 300:1:1:1 | 8 | 80 | 38,000 | 1.68 |
Note: The higher dispersity values (Đ) are reflective of what might be expected from a system with less control compared to conventional ATRP or RAFT, similar to what has been reported for bromoform-mediated synthesis.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of PS-b-PMMA.
Plausible Signaling Pathway for Polymerization
Caption: Plausible reaction pathways in this compound-mediated synthesis.
Conclusion
The use of this compound as a mediator for the synthesis of block copolymers presents an intriguing, though not yet widely documented, avenue for materials development. The protocols and data presented herein provide a foundational framework for researchers to explore this methodology. It is anticipated that this approach may offer a simple, metal-free (in the first step) route to functional polymers. However, further research is necessary to fully elucidate the mechanism, optimize reaction conditions, and evaluate the scope of monomers amenable to this technique. The potential for high dispersity should be considered when designing experiments for applications where precise control over molecular weight distribution is critical.
References
Application Notes and Protocols: The Mechanism of Hexabromoethane as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms of action and evaluation protocols for hexabromoethane when used as a flame retardant in polymeric materials. This document outlines the key chemical and physical processes involved in its flame retardant activity and describes standard experimental procedures for assessing its efficacy.
Introduction to this compound as a Flame Retardant
This compound (C2Br6) is a halogenated organic compound historically used as an additive flame retardant in various polymers, including textiles, plastics, and rubber.[1] Its high bromine content by weight makes it an effective flame retardant. The primary function of this compound is to inhibit or suppress the combustion process in polymers, thereby increasing the fire safety of the materials. However, due to environmental and health concerns associated with some brominated flame retardants, its applications have been subject to scrutiny and regulation.
Mechanism of Action
The flame retardant mechanism of this compound is multifaceted, involving actions in both the gas phase and the condensed phase of the burning polymer.
Gas-Phase Mechanism: Radical Trapping
The primary and most significant flame retardant action of this compound occurs in the gas phase. During the combustion of a polymer, a self-sustaining cycle of highly reactive free radicals (such as H• and OH•) propagates the flame. This compound disrupts this cycle through a process of radical trapping.
Upon heating, the polymer begins to decompose (pyrolysis), releasing flammable volatile compounds. Simultaneously, the heat causes the this compound to decompose. The relatively weak carbon-bromine (C-Br) bonds break, releasing bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly effective at scavenging the chain-carrying H• and OH• radicals, replacing them with less reactive Br• radicals and stable molecules like HBr. This interruption of the radical chain reaction cools the flame and can eventually extinguish it.
The key reactions in the gas-phase inhibition cycle are:
-
Initiation: C2Br6 → 2 •CBr3 (thermal decomposition) followed by further fragmentation to release Br•.
-
Radical Scavenging:
-
H• + HBr → H2 + Br•
-
OH• + HBr → H2O + Br•
-
Polymer Radicals (P•) + Br• → P-Br (inactive species)
-
Condensed-Phase Mechanism
In the condensed phase (the solid polymer), this compound can also contribute to flame retardancy, although this is generally considered a secondary mechanism for halogenated flame retardants.
-
Char Formation: The presence of the flame retardant can alter the pyrolysis of the polymer, promoting the formation of a carbonaceous char layer on the surface. This char layer acts as an insulating barrier, slowing down the transfer of heat to the underlying polymer and reducing the release of flammable volatiles into the gas phase.
-
Melt Dripping: In some thermoplastic polymers, the addition of flame retardants can lower the viscosity of the melt. This can cause the polymer to drip away from the flame, removing both heat and fuel from the combustion zone.
Experimental Protocols for Evaluation
To assess the effectiveness of this compound as a flame retardant in a specific polymer, a series of standardized tests are employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer with and without the flame retardant.
Protocol:
-
A small sample (typically 5-10 mg) of the polymer formulation is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperatures at which the material degrades. The addition of this compound may lower the initial decomposition temperature but can increase the amount of char residue at higher temperatures.
Limiting Oxygen Index (LOI)
Objective: To determine the minimum oxygen concentration required to sustain combustion of the material.
Protocol:
-
A specimen of the polymer of a standard size (e.g., 80-120 mm long, 10 mm wide, 4 mm thick) is mounted vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the flame is just self-extinguishing.
-
The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
Objective: To classify the flammability of the plastic material based on its response to a small flame.
Protocol:
-
A rectangular test specimen of a specified size is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The time it takes for the flame to extinguish on its own is recorded (afterflame time).
-
The flame is immediately reapplied for another 10 seconds and the afterflame and afterglow times are recorded.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming particles drip from the specimen. V-0 is the highest rating for this test.
Cone Calorimetry
Objective: To measure the heat release rate and other combustion parameters under fire-like conditions.
Protocol:
-
A square specimen (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater.
-
The specimen is ignited by a spark, and the combustion gases are collected.
-
The oxygen concentration in the exhaust gas is measured to calculate the heat release rate (HRR).
-
Other parameters measured include time to ignition (TTI), total heat released (THR), smoke production, and mass loss. Lower HRR and THR values indicate better flame retardancy.
Data Presentation
Table 1: Illustrative Thermal Stability Data (TGA)
| Polymer System | Onset of Decomposition (Tonset, °C) | Temperature at Max Decomposition Rate (Tmax, °C) | Char Residue at 600 °C (%) |
| Polyethylene (PE) | ~450 | ~475 | < 1 |
| PE + 15% HBE (Illustrative) | ~430 | ~460 | ~5 |
| Polypropylene (PP) | ~420 | ~450 | < 1 |
| PP + 15% HBE (Illustrative) | ~400 | ~435 | ~4 |
| Polystyrene (PS) | ~375 | ~400 | < 1 |
| PS + 15% HBE (Illustrative) | ~360 | ~385 | ~3 |
Table 2: Illustrative Flammability Data (LOI and UL 94)
| Polymer System | Limiting Oxygen Index (LOI, %) | UL 94 Rating (3.2 mm) |
| Polyethylene (PE) | 17.4 | Not Rated |
| PE + 15% HBE (Illustrative) | 25 | V-2 |
| Polypropylene (PP) | 17.5 | Not Rated |
| PP + 15% HBE (Illustrative) | 26 | V-2 |
| High Impact Polystyrene (HIPS) | 18.0 | HB |
| HIPS + 15% HBE (Illustrative) | 28 | V-0 |
Table 3: Illustrative Cone Calorimetry Data (at 35 kW/m²)
| Polymer System | Time to Ignition (s) | Peak Heat Release Rate (kW/m²) | Total Heat Released (MJ/m²) |
| Polypropylene (PP) | 60 | 1200 | 110 |
| PP + 15% HBE (Illustrative) | 75 | 600 | 70 |
| High Impact Polystyrene (HIPS) | 45 | 1000 | 95 |
| HIPS + 15% HBE (Illustrative) | 60 | 450 | 60 |
Logical Relationships
The effectiveness of this compound as a flame retardant is a direct consequence of its chemical and physical properties.
Conclusion
This compound acts as an effective flame retardant primarily through a gas-phase radical scavenging mechanism, which interrupts the chemical reactions of combustion. Secondary effects in the condensed phase can also contribute to its overall performance. The evaluation of its efficacy relies on a suite of standardized thermal analysis and flammability tests. While historically used, the selection of this compound or any flame retardant should also consider current environmental and health regulations.
References
Application Notes and Protocols: Hexabromoethane as a Brominating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexabromoethane in combination with triphenylphosphine as a brominating agent in organic synthesis, particularly for the conversion of alcohols to alkyl bromides. This methodology is an adaptation of the well-established Appel reaction.
Introduction
This compound (C₂Br₆), in the presence of triphenylphosphine (PPh₃), serves as an effective reagent system for the bromination of various organic substrates. This combination offers a convenient and relatively mild method for the conversion of alcohols to the corresponding alkyl bromides. The reaction proceeds via a mechanism analogous to the Appel reaction, where a phosphonium salt is generated in situ, which then activates the alcohol for nucleophilic substitution by a bromide ion. This method is a valuable alternative to other brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), especially when mild reaction conditions are required to avoid acid-catalyzed side reactions or rearrangements.
Reaction Mechanism and Principles
The reaction of this compound with triphenylphosphine is believed to proceed through the formation of a bromophosphonium bromide intermediate. This intermediate then reacts with the alcohol to form an alkoxyphosphonium bromide. The bromide ion, a good nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction, leading to the formation of the alkyl bromide with inversion of stereochemistry at the carbon center. The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.
A proposed signaling pathway for this transformation is depicted below:
Application Notes and Protocols: Hexabromoethane in the Preparation of Brominated Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The introduction of bromine atoms into a molecular scaffold can significantly alter its physicochemical properties, often leading to enhanced therapeutic efficacy, improved metabolic stability, or providing a reactive handle for further synthetic transformations. While various brominating agents are commercially available, the exploration of novel reagents and methodologies remains an active area of research. This document explores the potential application of hexabromoethane as a brominating agent for the preparation of brominated organic intermediates.
While direct and extensive literature on the use of this compound as a primary brominating agent is limited, its structure suggests potential utility, particularly in radical-mediated bromination reactions. This application note provides a theoretical framework and a hypothetical protocol for its use, drawing parallels with similar polyhalogenated compounds.
Theoretical Application: Radical Bromination of Alkanes
This compound (C₂Br₆) can theoretically serve as a source of bromine radicals (Br•) upon initiation by ultraviolet (UV) light or a chemical radical initiator. The carbon-bromine bonds in this compound are relatively weak and can undergo homolytic cleavage to generate the reactive bromine radicals necessary for the propagation of a radical chain reaction. This makes it a potential, albeit less common, alternative to molecular bromine (Br₂) or N-bromosuccinimide (NBS) for the bromination of substrates susceptible to radical attack, such as alkanes.
The overall transformation for the monobromination of a simple alkane (R-H) using this compound can be represented as:
R-H + C₂Br₆ → R-Br + C₂Br₅H
Proposed Reaction Mechanism
The bromination is proposed to proceed via a classic radical chain mechanism consisting of three key stages: initiation, propagation, and termination.
Hypothetical Experimental Protocol: Radical Bromination of Cyclohexane
This protocol describes a hypothetical procedure for the monobromination of cyclohexane using this compound, initiated by UV light. Note: This is a theoretical protocol and requires experimental validation and optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (C₂Br₆) | ≥98% | Sigma-Aldrich |
| Cyclohexane | Anhydrous, ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | EMD Millipore |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Acros Organics |
Experimental Workflow
Application Notes and Protocols: Flame Retardancy Mechanism of Halogenated Compounds in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the flame retardancy mechanism of halogenated compounds in polymers, including their synergistic effects with antimony compounds. This document outlines the key chemical and physical processes involved in both the gas and condensed phases of a fire, presents quantitative data for common flame retardant systems, and offers detailed protocols for standard flammability tests.
Introduction to Halogenated Flame Retardants
Halogenated flame retardants (HFRs) are a class of organic compounds containing chlorine or bromine that are added to polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] They are highly effective at low concentrations and are compatible with a wide range of polymers.[1][2] The effectiveness of halogens as flame retardants follows the order: I > Br > Cl > F.[1] However, due to the low thermal stability of iodine compounds and the high bond strength of fluorine compounds, brominated and chlorinated flame retardants are the most commonly used in industrial applications.[1]
HFRs can be categorized as either additive or reactive. Additive HFRs are physically mixed with the polymer, while reactive HFRs are chemically incorporated into the polymer backbone.[3] Reactive flame retardants, such as Tetrabromobisphenol A (TBBPA) used in epoxy resins for circuit boards, are less likely to leach out over time.[4][5]
Mechanism of Flame Retardancy
Halogenated flame retardants primarily operate in the gas phase by interrupting the combustion cycle, though they can also have effects in the condensed phase.[6][7]
Gas Phase Inhibition
The combustion of polymers is a free-radical chain reaction that occurs in the gas phase.[8] During a fire, the polymer degrades and releases flammable gases.[6] Halogenated flame retardants decompose at elevated temperatures and release halogen radicals (X•) and hydrogen halides (HX).[1][2] These species interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame, replacing them with less reactive halogen radicals.[6][8] This "free radical trapping" or "flame poisoning" effect slows down or extinguishes the combustion process.[6][8]
The key reactions in the gas phase inhibition cycle are:
-
Initiation: R-X → R• + X•
-
Propagation Inhibition:
-
HX + H• → H₂ + X•
-
HX + OH• → H₂O + X•
-
X• + Fuel → HX + ...
-
Condensed Phase Action
In the condensed (solid) phase, halogenated flame retardants can promote the formation of a protective char layer on the polymer's surface.[6][8] This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable gases.[6][8]
Synergistic Effects with Antimony Compounds
Antimony trioxide (Sb₂O₃) itself is not a flame retardant, but it exhibits a strong synergistic effect when combined with halogenated compounds.[9][10] This combination is one of the most effective and widely used flame retardant systems for plastics.[9]
The synergistic mechanism involves both the gas and condensed phases:
-
Gas Phase: In the presence of heat, the halogenated compound releases hydrogen halide (HX). The antimony trioxide reacts with HX to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[6][9] These antimony compounds are highly effective at trapping radicals in the flame, significantly enhancing the inhibitory effect of the halogen alone.[6][9]
-
Sb₂O₃ + 6HX → 2SbX₃ + 3H₂O
-
Sb₂O₃ + 2HX → 2SbOX + H₂O
-
-
Condensed Phase: Antimony trioxide can also promote charring in the solid phase, further contributing to flame retardancy.[8][9]
Quantitative Data on Flame Retardancy
The performance of flame retardant systems is evaluated using various standard tests. The following tables summarize typical data for different polymers with halogenated flame retardants.
Table 1: UL94 and Limiting Oxygen Index (LOI) Data
| Polymer | Flame Retardant System | Loading (wt%) | UL94 Rating | LOI (%) |
| Polypropylene (PP) | Decabromodiphenyl Ether (DBDPE) / Sb₂O₃ | 30 | V-0 | 35.0 |
| Acrylonitrile Butadiene Styrene (ABS) | Tetrabromobisphenol A (TBBPA) / Sb₂O₃ | >10 (Bromine) | V-0 | 31.2 |
| High-Impact Polystyrene (HIPS) | Decabromodiphenyl Ether / Sb₂O₃ | - | V-0 | - |
| Polyethylene (PE) | Halogen-containing bisphenylethenes (BPH) | 10 | V-2 | - |
| Polyamide 6 (PA6) | Halogen-free FR (reference) | 15 | V-0 | 28.5 |
Data compiled from multiple sources.[1][9][11][12]
Table 2: Cone Calorimeter Data (Heat Flux: 50 kW/m²)
| Polymer System | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Polypropylene (PP) - Neat | 40 | >1000 | - |
| PP + DBDPE/Sb₂O₃ | - | Reduced by 81.2% | Reduced by 34.1% |
| Polyamide 6 (PA6) - Neat | 50 | 950 | 85 |
| PA6 + 15% Halogen-free FR | 40 | 450 | 75 |
Data compiled from multiple sources.[1][8][11]
Experimental Protocols
Sample Preparation
For additive flame retardants, samples are typically prepared by melt blending the polymer, flame retardant, and any synergists in a twin-screw extruder. The extruded strands are then pelletized and injection molded into specimens of the required dimensions for each test. Reactive flame retardants are incorporated during the polymerization process.
UL94 Vertical Burn Test
This test evaluates the self-extinguishing properties of a material after exposure to a flame.
Specimen: 125 ± 5 mm long, 13 ± 0.5 mm wide, and thickness not exceeding 13 mm.[13] Apparatus: UL94 test chamber, Bunsen burner, specimen clamp, timer, and a layer of dry absorbent cotton.[14]
Procedure:
-
Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.[13]
-
Mount the specimen vertically in the clamp.[14]
-
Place a layer of dry cotton 300 mm below the specimen.[15]
-
Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds.[14]
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flaming ceases, reapply the flame for another 10 seconds.[14]
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Observe if any dripping particles ignite the cotton below.
-
Repeat for a total of five specimens.
Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t₁ + t₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow time for each specimen (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Cotton ignition by flaming drips | No | No | Yes |
Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support candle-like combustion of a material.[16][17] A higher LOI value indicates better flame retardancy.[16]
Specimen: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples.[18] Apparatus: LOI apparatus consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter.[16]
Procedure:
-
Place the specimen vertically in the glass column.[18]
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.
-
Ignite the top of the specimen with the igniter.
-
Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain time or burn length is reached.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum concentration required to sustain combustion is determined.[16][18]
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
Cone Calorimetry (ASTM E1354)
The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion properties of materials under controlled heat flux conditions.[3][12]
Specimen: 100 x 100 mm, with a maximum thickness of 50 mm.[3] Apparatus: Cone calorimeter, including a conical radiant heater, a load cell to measure mass loss, an ignition system, and an exhaust gas analysis system.[19]
Procedure:
-
Condition the specimens to a constant weight at 23 °C and 50% relative humidity.[3]
-
Wrap the back and sides of the specimen in aluminum foil.[3]
-
Place the specimen in the holder and position it horizontally under the conical heater, which is set to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
The test continues until flaming ceases or for a predetermined duration.
-
Throughout the test, the following parameters are continuously measured:
Conclusion
Halogenated flame retardants, particularly when used in synergy with antimony compounds, provide a highly effective means of improving the fire safety of polymeric materials. Their primary mechanism of action is the interruption of the combustion chain reaction in the gas phase, supplemented by the formation of a protective char layer in the condensed phase. The standardized testing protocols outlined in this document are essential for quantifying the performance of these flame retardant systems and ensuring compliance with safety standards.
References
- 1. Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the differences between brominated and chlorinated flame retardants? - Blog [xusen-flameretardant.com]
- 3. mdpi.com [mdpi.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. fire.tc.faa.gov [fire.tc.faa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lkt.tf.fau.de [lkt.tf.fau.de]
- 15. Influence of Antimony-Halogen Additives on Flame Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 20. apps.dtic.mil [apps.dtic.mil]
Synthesis of Functionalized Polymers Using Halogenated Initiators: Application Notes and Protocols for Researchers
Introduction
The synthesis of functionalized polymers with precise control over molecular weight, architecture, and functionality is a cornerstone of modern materials science and is particularly crucial in the development of advanced drug delivery systems. Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools to achieve this level of precision. These methods often employ a halogenated initiator in conjunction with a transition metal catalyst to mediate the polymerization of a wide range of functional monomers.
While the user's query specified hexabromoethane, a thorough review of scientific literature reveals a significant lack of documented use of this compound as a primary initiator for controlled radical polymerization of functional monomers. However, the principles of using polyhalogenated alkanes as initiators are well-established within the framework of ATRP. This document provides detailed application notes and protocols for the synthesis of functionalized polymers using a representative multi-halogenated initiator, carbon tetrabromide, which serves as a scientifically grounded analog to this compound. These protocols are broadly applicable to various vinyl monomers and can be adapted for the synthesis of polymers with functionalities relevant to drug delivery and other biomedical applications.
Core Concepts: Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for the synthesis of well-defined polymers.[1] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. A halogenated organic compound serves as the initiator, from which a halogen atom is reversibly transferred to the catalyst, generating a radical that initiates polymerization. This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains, resulting in polymers with narrow molecular weight distributions and predictable molecular weights.
The key components of an ATRP system are:
-
Monomer: A wide variety of vinyl monomers bearing functional groups can be polymerized.
-
Initiator: A compound with a labile carbon-halogen bond (e.g., an alkyl halide). The initiator determines the number of growing polymer chains.
-
Catalyst: A transition metal complex (e.g., Cu(I)Br) that facilitates the atom transfer process.
-
Ligand: A molecule that complexes with the metal catalyst, solubilizing it and tuning its reactivity.
-
Solvent: An appropriate solvent to dissolve all components of the reaction.
Application Note: Synthesis of Star Polymers for Drug Delivery
Multi-halogenated initiators, such as carbon tetrabromide, are particularly useful for the synthesis of star-shaped polymers. Each halogen atom on the initiator can initiate the growth of a polymer chain, leading to a macromolecule with multiple "arms" radiating from a central core. Star polymers exhibit unique solution properties, such as lower viscosity compared to their linear analogs of the same molecular weight, and can encapsulate therapeutic agents within their core, making them attractive candidates for drug delivery applications.
Experimental Protocols
Protocol 1: Synthesis of a Four-Arm Star Polymer via ATRP using Carbon Tetrabromide as an Initiator
This protocol describes the synthesis of a four-arm star poly(methyl methacrylate) (PMMA) using carbon tetrabromide as the initiator. Methyl methacrylate is a common model monomer, and the resulting polymer can be further functionalized for various applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Carbon tetrabromide (CBr4)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
-
Tetrahydrofuran (THF) for analysis
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas the anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum and purge with an inert gas for 15 minutes.
-
Addition of Ligand and Initiator: Under a positive pressure of inert gas, add degassed anisole (e.g., 5 mL) to the flask, followed by PMDETA (e.g., 0.1 mmol). Stir the mixture until the copper complex forms (a colored solution). Add the initiator, carbon tetrabromide (e.g., 0.025 mmol, for a target degree of polymerization of 100 per arm).
-
Addition of Monomer: Add the purified and degassed MMA (e.g., 10 mmol) to the reaction mixture via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or gas chromatography to determine monomer conversion).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion using ¹H NMR spectroscopy.
Data Presentation
The following table summarizes representative data for the synthesis of star polymers using a multi-halogenated initiator under various conditions.
| Entry | Initiator | Monomer | [M]:[I]:[Cu(I)]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | CBr4 | MMA | 400:1:1:1 | 70 | 4 | 85 | 35,000 | 1.15 |
| 2 | CBr4 | Styrene | 400:1:1:1 | 90 | 6 | 78 | 33,500 | 1.20 |
| 3 | CBr4 | n-Butyl Acrylate | 200:1:1:1 | 60 | 2 | 92 | 24,000 | 1.18 |
Note: The data presented in this table are representative examples based on typical ATRP reactions with multi-halogenated initiators and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Visualizations
ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for Star Polymer Synthesis
Caption: Experimental workflow for the synthesis of a four-arm star polymer.
Logical Relationship of ATRP Components
Caption: Key components and their roles in Atom Transfer Radical Polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexabromoethane Concentration for Flame Retardancy
Disclaimer: Hexabromoethane is a persistent organic pollutant and its use has been restricted or banned in many jurisdictions due to environmental and health concerns. This guide is intended for research and development purposes only, where its use is permitted and appropriate safety measures are in place. The information provided should be used in a controlled laboratory setting by qualified professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for flame retardancy in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation and testing of this compound in polymer matrices.
| Problem | Potential Cause | Recommended Solution |
| Poor Flame Retardant Performance (Fails UL 94 or has a low LOI value) | Insufficient concentration of this compound or synergist. | Increase the loading of this compound and/or antimony trioxide. Start with the recommended formulations and incrementally increase the concentration. |
| Poor dispersion of the flame retardant in the polymer matrix. | Improve mixing during compounding. Consider using a twin-screw extruder for better dispersion. Surface treatment of the this compound powder with a coupling agent compatible with the polymer matrix can also enhance dispersion. | |
| Thermal degradation of this compound during processing. | Lower the processing temperature to below the decomposition temperature of this compound. Minimize residence time in the extruder. Ensure adequate ventilation to remove any potential degradation products like hydrogen bromide (HBr) gas.[1] | |
| Incompatibility with other additives in the formulation. | Review all components of the formulation. Some additives can interfere with the flame retardant mechanism. Conduct small-scale trials with simplified formulations to identify the interacting component. | |
| Reduced Mechanical Properties of the Polymer (e.g., brittleness, lower impact strength) | High loading level of the flame retardant. | Optimize the concentration to the minimum effective level. Explore synergistic combinations with other flame retardants to reduce the overall loading. |
| Poor adhesion between the flame retardant particles and the polymer matrix. | Use a compatibilizer or coupling agent to improve interfacial adhesion. | |
| Discoloration of the Final Product (e.g., yellowing) | Thermal degradation of this compound or the polymer. | Reduce processing temperature and residence time. Use a thermal stabilizer in the formulation. |
| Reaction with other additives. | Evaluate the chemical compatibility of all additives at processing temperatures. | |
| Processing Difficulties (e.g., die drool, screw slippage) | Increased melt viscosity due to high filler loading. | Adjust processing parameters such as temperature and screw speed. The addition of a processing aid may also be beneficial. |
| Release of HBr gas from thermal degradation causing corrosion. | Ensure processing temperatures are below the decomposition temperature of this compound. Use corrosion-resistant equipment. Purge the extruder with a non-halogenated polymer before and after processing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound imparts flame retardancy?
A1: this compound primarily acts in the gas phase. When exposed to the heat of a fire, it undergoes thermal decomposition and releases bromine radicals. These radicals interfere with the combustion chain reaction in the flame, effectively quenching it.[2] This is often done in conjunction with antimony trioxide, which acts as a synergist.
Q2: Why is antimony trioxide often used with this compound?
A2: Antimony trioxide is a synergist that enhances the efficiency of halogenated flame retardants like this compound. In the presence of a halogen source, it forms antimony trihalides, which are more effective at scavenging free radicals in the flame than the halogen alone. This synergistic effect allows for a lower total loading of flame retardant to achieve the desired level of performance.
Q3: What are typical loading levels of this compound and antimony trioxide to achieve a UL 94 V-0 rating?
A3: Due to the phased-out status of this compound, specific data is limited. However, based on data for other brominated flame retardants, a starting point for achieving a UL 94 V-0 rating in polymers like polyethylene or polycarbonate would be in the range of 10-20% by weight of the brominated flame retardant and 3-7% by weight of antimony trioxide. The optimal ratio of brominated flame retardant to antimony trioxide is typically around 3:1.
Q4: Can this compound be used in all types of polymers?
A4: The compatibility and effectiveness of this compound can vary significantly between different polymer matrices. It is crucial to consider the processing temperature of the polymer and the thermal stability of this compound. Polymers that require high processing temperatures may cause premature decomposition of the flame retardant.
Q5: How does the addition of this compound affect the physical properties of the polymer?
A5: Like most additives, the incorporation of this compound can alter the mechanical properties of the base polymer. Common effects include an increase in density and stiffness, but a potential decrease in tensile strength, elongation at break, and impact strength. The extent of these changes depends on the loading level, dispersion quality, and the interaction with the polymer matrix.
Experimental Protocols
Sample Preparation by Melt Compounding
This protocol describes a general procedure for incorporating this compound and antimony trioxide into a thermoplastic polymer using a twin-screw extruder.
Materials and Equipment:
-
Thermoplastic polymer pellets (e.g., Polyethylene, Polycarbonate)
-
This compound powder
-
Antimony trioxide powder
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Drying oven
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, and a respirator suitable for handling fine powders and potential off-gassing.
Procedure:
-
Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.
-
Pre-blending: In a sealed container, accurately weigh and pre-blend the dried polymer pellets, this compound powder, and antimony trioxide powder to the desired ratio. Tumble blend for at least 15 minutes to ensure a homogenous mixture.
-
Extrusion:
-
Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer but below the decomposition temperature of this compound.
-
Start the extruder at a low screw speed and feed the pre-blended mixture into the hopper.
-
Gradually increase the screw speed to the desired level.
-
Monitor the extruder's torque and pressure to ensure smooth processing.
-
-
Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.
-
Drying: Dry the compounded pellets to remove any surface moisture before subsequent processing (e.g., injection molding for test specimens).
Flame Retardancy Testing
This test evaluates the burning characteristics of a vertically oriented specimen after the application of a controlled flame.
Equipment:
-
UL 94 test chamber
-
Bunsen burner with a supply of methane gas
-
Timer
-
Ruler
-
Conditioning chamber
-
Surgical cotton
Procedure:
-
Specimen Preparation: Prepare at least five test specimens of the material with dimensions of 125 ± 5 mm in length and 13.0 ± 0.5 mm in width. The thickness should be representative of the intended application.
-
Conditioning: Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Test Setup:
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry surgical cotton 300 ± 10 mm below the lower end of the specimen.
-
Adjust the Bunsen burner to produce a 20 ± 1 mm high blue flame.
-
-
Test Execution:
-
Apply the flame to the lower corner of the specimen for 10 ± 0.5 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the afterflame ceases, immediately reapply the flame for another 10 ± 0.5 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton below.
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.
Table of UL 94 V-0, V-1, and V-2 Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite the cotton | No | No | Yes |
| Burning of any specimen up to the holding clamp | No | No | No |
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Equipment:
-
LOI apparatus (a heat-resistant glass column with gas inlets and a specimen holder)
-
Oxygen and nitrogen gas cylinders with flowmeters
-
Ignition source (e.g., a propane torch)
-
Timer
Procedure:
-
Specimen Preparation: Prepare at least three test specimens of the material. Typical dimensions are 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
-
Apparatus Setup:
-
Place the specimen vertically in the holder in the center of the glass column.
-
Set the gas flow rate to maintain a uniform and controlled atmosphere.
-
-
Test Execution:
-
Introduce a mixture of oxygen and nitrogen into the column with a known oxygen concentration.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a specified length of the specimen is consumed or within a specified time.
-
If the specimen continues to burn, decrease the oxygen concentration in the next trial. If it extinguishes, increase the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined.
-
-
Calculation: The Limiting Oxygen Index is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100 where [O₂] and [N₂] are the volumetric flow rates of oxygen and nitrogen, respectively.
Visualizations
Caption: Gas phase flame retardant mechanism of this compound with Antimony Trioxide synergist.
Caption: Experimental workflow for optimizing this compound concentration in polymers.
Caption: Troubleshooting logic for poor flame retardant performance.
References
Side reactions and byproducts in Hexabromoethane polymerization
Technical Support Center: Hexabromoethane Reactions
Disclaimer: The direct polymerization of this compound is not a standard or widely documented chemical process. Due to its saturated nature (lacking double bonds), it does not undergo polymerization in the typical sense. However, it can be involved in various chemical reactions, particularly radical reactions, where side reactions and byproducts are a significant concern. This guide addresses the issues that may arise during such reactions. This compound is noted to decompose upon heating to form tetrabromoethylene.[1] It can also be synthesized through the exhaustive bromination of ethane.[2]
Frequently Asked Questions (FAQs)
Q1: Is the polymerization of this compound a feasible process?
A1: Direct polymerization of this compound is not a recognized or standard chemical reaction. Polymerization typically requires monomers with unsaturated bonds (like alkenes) or specific functional groups that can undergo condensation reactions. This compound, being a saturated haloalkane, lacks these features. Reactions involving this compound are more likely to be radical substitutions or decompositions.[1][2]
Q2: What happens when this compound is heated?
A2: When heated, this compound decomposes.[1] The primary decomposition product is tetrabromoethylene (C2Br4), formed through the elimination of Br2. This decomposition can be a significant side reaction in any process involving this compound at elevated temperatures.
Q3: Can this compound be used as an initiator in polymerization?
A3: Yes, this compound can act as a light-sensitive initiator for polymerization.[3] Under UV light or at high temperatures, the C-C bond can cleave, or a C-Br bond can break, to form bromine radicals (Br•). These radicals can then initiate the polymerization of other monomers, such as ethylene.[3][4]
Q4: What are the main types of side reactions to expect when using this compound in radical reactions?
A4: The primary side reactions stem from the high reactivity of bromine radicals and the potential for further reactions of the desired products. Key side reactions include:
-
Polybromination: The intended product may undergo further bromination, leading to a mixture of products with varying degrees of bromination.[5]
-
Radical Combination: Various radical species in the reaction mixture can combine in termination steps, leading to a range of undesired byproducts.[6][7] For example, two alkyl radicals can combine to form a longer-chain alkane.[7]
-
Disproportionation: A radical can abstract a hydrogen atom from another radical, leading to an alkane and an alkene.
-
Elimination Reactions: At higher temperatures, elimination of HBr or Br2 can occur, leading to the formation of alkenes or alkynes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inefficient Initiation: Insufficient energy (heat/light) to generate an adequate concentration of radicals. 2. Chain Termination: Premature termination of the radical chain reaction due to high radical concentration or presence of inhibitors. 3. Side Reactions: Competing side reactions such as polybromination or elimination are consuming the reactants or product. | 1. Optimize Initiation: Adjust the temperature or light intensity. Consider using a more efficient radical initiator if this compound is not the primary reactant. 2. Control Radical Concentration: Use a reagent like N-bromosuccinimide (NBS) to maintain a low and steady concentration of bromine radicals.[4] Avoid high concentrations of oxygen, which can act as an inhibitor.[8] 3. Minimize Side Reactions: Use a large excess of the alkane substrate to increase the probability of the bromine radical reacting with it rather than the brominated product.[5] |
| Formation of Multiple Byproducts | 1. Polybromination: The desired brominated product is reacting further with bromine radicals.[5] 2. Radical Termination: A variety of radical species are present and combining in termination steps.[7] 3. Thermal Decomposition: The reaction temperature is high enough to cause decomposition of this compound or other species.[1] | 1. Control Stoichiometry: Use a large excess of the hydrocarbon to be brominated. This statistically favors the bromination of the starting material over the product. 2. Lower Radical Concentration: As mentioned above, maintaining a low radical concentration can reduce the frequency of radical-radical termination events. 3. Optimize Temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient initiation to minimize thermal decomposition. |
| Reaction Fails to Initiate | 1. Presence of Inhibitors: Radical scavengers, such as oxygen or certain phenols, are present in the reaction mixture.[6][8] 2. Insufficient Initiation Energy: The temperature or light source is not sufficient to cause homolytic cleavage of the initiator. | 1. Purify Reagents and Solvents: Ensure all starting materials and the solvent are free from radical inhibitors. Degas the solvent to remove dissolved oxygen. 2. Increase Initiation Energy: Gradually increase the temperature or use a higher-intensity light source. Ensure the wavelength of the light is appropriate for the initiator being used. |
| Formation of Tetrabromoethylene | Thermal Decomposition of this compound: The reaction temperature is too high, causing this compound to decompose.[1] | Lower Reaction Temperature: If possible, reduce the reaction temperature. If high temperatures are required for initiation, consider a different initiator that decomposes at a lower temperature. |
Experimental Protocols
While a direct "polymerization" protocol for this compound is not available, a representative protocol for a reaction where it might be used or formed is the radical bromination of an alkane.
Example Protocol: Free Radical Bromination of Ethane
This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[5][7]
-
Initiation: The reaction is initiated by providing energy (UV light or heat) to break the Br-Br bond, forming two bromine radicals (Br•).[7]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from an ethane molecule to form HBr and an ethyl radical (CH3CH2•).
-
The ethyl radical then reacts with a Br2 molecule to form bromoethane (the desired product) and another bromine radical, which continues the chain.[5]
-
-
Termination: The reaction is terminated when two radicals combine. This can happen in several ways, leading to byproducts such as Br2, bromoethane, or butane (from the combination of two ethyl radicals).[5][7]
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting logic for common issues in this compound reactions.
This compound Decomposition and Side Reactions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drwainwright.weebly.com [drwainwright.weebly.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. ocw.ump.edu.my [ocw.ump.edu.my]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the solubility of Hexabromoethane in reaction media
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of hexabromoethane in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in many common solvents?
This compound (C₂Br₆) is a highly halogenated, symmetrical, and nonpolar molecule. Its solubility is governed by the principle of "like dissolves like," meaning it dissolves best in nonpolar organic solvents.[1][2] Its large molecular size and high molecular weight also contribute to lower solubility as it is more difficult for solvent molecules to surround and solvate it.[3]
Q2: What are the recommended starting solvents for dissolving this compound?
Based on its nonpolar nature, the following solvents are good starting points for solubility tests. It is expected to be more soluble in nonpolar solvents like hexane or toluene compared to polar solvents like water.[2]
Q3: My this compound is still not dissolving sufficiently. What methods can I use to improve its solubility?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvency: This involves using a mixture of solvents to fine-tune the polarity of the reaction medium.[4] By blending a good solvent for this compound with a solvent required for other reactants, an optimal balance can be achieved.
-
Temperature Adjustment: For most solid solutes, solubility increases with temperature.[1] Heating the solvent while dissolving the this compound can significantly increase the amount that goes into solution. Caution should be exercised to avoid solvent boiling or decomposition of reactants.
-
Ultrasound-Assisted Dissolution (Sonication): The application of ultrasonic waves can help break apart the solute's crystal lattice and accelerate the dissolution process through a phenomenon known as cavitation.[3][5]
-
Particle Size Reduction: While not increasing the equilibrium solubility, reducing the particle size (micronization) increases the surface area, which can significantly improve the rate of dissolution.[4][6]
Q4: How does a co-solvent system work?
A co-solvent system uses a mixture of a primary solvent (in which other reactants might be soluble) and a "co-solvent" in which this compound is highly soluble. The co-solvent improves the overall solubilizing capacity of the solvent system for nonpolar compounds.[4][7] For example, adding a nonpolar solvent like carbon tetrachloride to a more polar reaction medium can create a more favorable environment for this compound.
Q5: When is using a Phase Transfer Catalyst (PTC) appropriate?
A Phase Transfer Catalyst is useful when you have a reaction between two reactants that are in different immiscible phases, for example, an ionic salt in an aqueous phase and this compound in an organic phase.[8][9] The PTC facilitates the transfer of the ionic reactant into the organic phase so it can react with the this compound.[10][11] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.[8][12] This approach doesn't increase the solubility of this compound itself but enables the reaction to proceed in a heterogeneous system.[10]
Q6: What are the key safety precautions when handling this compound?
Handling this compound requires strict safety measures. Always consult the Safety Data Sheet (SDS) before use.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[13][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving at all. | Incorrect solvent choice (solvent is too polar). | 1. Switch to a nonpolar solvent (see Table 1). 2. Use a co-solvent system to decrease the overall polarity of the medium.[4] |
| Temperature is too low. | 1. Gently heat the mixture while stirring.[1] 2. Ensure the temperature is kept below the boiling point of the solvent and is safe for all reactants. | |
| Dissolution is extremely slow. | Insufficient surface area of the solute. | 1. Use a finer powder of this compound if available. 2. Apply ultrasound (sonication) to the mixture to accelerate dissolution.[5][16] |
| Inadequate agitation. | 1. Increase the stirring speed. 2. Use a mechanical stirrer for more efficient mixing. | |
| This compound precipitates out after adding another reagent. | The addition of the new reagent significantly increased the polarity of the reaction medium. | 1. Add the reagent slowly while monitoring for precipitation. 2. Consider dissolving the other reagent in a small amount of a compatible co-solvent before addition. |
| A reaction is consuming a co-solvent or changing the solvent properties. | 1. Re-evaluate the solvent system. A different co-solvent may be needed. 2. Add more of the nonpolar co-solvent to maintain solubility. | |
| The reaction is slow or fails, likely due to poor interaction between reactants in different phases. | Immiscibility of aqueous/ionic reactants and the organic phase containing this compound. | 1. Introduce a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide to facilitate the reaction across the phase boundary.[8][10] |
Data Presentation
Table 1: Qualitative Solubility of this compound and Solvent Properties
| Solvent | Formula | Polarity | Expected Solubility of this compound | Notes |
| Carbon Tetrachloride | CCl₄ | Nonpolar | High | Good starting solvent, but use is often restricted due to toxicity. |
| Toluene | C₇H₈ | Nonpolar | High | A common nonpolar solvent in organic synthesis. |
| Benzene | C₆H₆ | Nonpolar | Soluble / Sparingly Soluble | Often a good solvent for nonpolar compounds.[17] |
| Chloroform | CHCl₃ | Moderately Polar | Sparingly Soluble | May work, but its polarity is higher than ideal.[17] |
| Dichloromethane | CH₂Cl₂ | Moderately Polar | Low | Likely a poor solvent unless used as part of a co-solvent system. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Low to Very Low | Generally not a good choice for highly nonpolar solutes. |
| Acetone | C₃H₆O | Polar Aprotic | Very Low / Insoluble | Unlikely to be an effective solvent. |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble | "Like dissolves like" principle suggests poor solubility.[1] |
| Water | H₂O | Polar Protic | Insoluble | This compound is hydrophobic. |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
-
Solvent Selection: Choose a primary solvent based on the requirements of your other reactants. Select a co-solvent in which this compound is highly soluble (e.g., Toluene).
-
Initial Dissolution: In a reaction flask, dissolve the this compound in the minimum required amount of the co-solvent (Toluene).
-
Titration: Slowly add the primary solvent to the this compound solution while stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a suitable mixed-solvent system.
-
Optimization: If precipitation occurs, repeat the process, starting with a slightly larger volume of the co-solvent. The goal is to find the lowest ratio of co-solvent to primary solvent that maintains solubility.
Protocol 2: Ultrasound-Assisted Dissolution (Sonication)
-
Preparation: Add the chosen solvent and the solid this compound to the reaction vessel.
-
Immersion: Place the vessel into an ultrasonic bath. Ensure the liquid level inside the vessel is below the water level in the bath for efficient energy transfer.
-
Sonication: Turn on the ultrasonic bath. Typical frequencies are in the range of 20-40 kHz.[5]
-
Monitoring: Continue sonication until the solid is fully dissolved. This process often takes only a few minutes but can be extended as needed. The process can be aided by simultaneous stirring and gentle heating if required.[18]
-
Caution: Be aware that sonication can generate heat. If your reaction is temperature-sensitive, monitor the temperature and use a cooling bath if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Conceptual diagram of the co-solvency technique.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvent and Complexation Systems | Semantic Scholar [semanticscholar.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. solutions - How do phase transfer catalysts bring anions to organic phase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Ultrasound-Assisted Extraction and Biological Activities of Extracts of Brassica oleracea var. capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Mitigating the decomposition of Hexabromoethane during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the decomposition of hexabromoethane during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (C₂Br₆) is a yellowish-white crystalline solid.[1] It is a fully brominated hydrocarbon recognized for its high bromine content.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂Br₆ | [3] |
| Appearance | Yellowish-white crystalline solid | [1] |
| Melting Point | 155-160 °C | [4][5] |
| Boiling Point | 210–215 °C (decomposes) | [1] |
| Decomposition Products | Tetrabromoethylene, Bromine-containing gases | [1][2][3] |
Q2: At what temperature does this compound begin to decompose?
This compound decomposes upon heating.[1] While a precise decomposition onset temperature can vary with the experimental conditions such as heating rate and atmosphere, decomposition is noted to occur around its boiling point of 210-215 °C.[1] For comparison, other brominated compounds like hexabromocyclododecane (HBCD) show significant decomposition in the range of 230-270 °C.[6]
Q3: What are the primary decomposition products of this compound?
The main decomposition product of this compound upon heating is tetrabromoethylene (C₂Br₄).[1][2] The decomposition process also releases toxic bromine-containing gases and bromine radicals.[2][3]
Troubleshooting Guide: Mitigating this compound Decomposition
This guide addresses common issues related to the decomposition of this compound during processing and offers potential solutions.
Problem 1: Sample discoloration (yellowing or browning) and unexpected reaction outcomes.
-
Potential Cause: Thermal decomposition of this compound due to excessive temperatures during processing (e.g., in reactions, purification, or formulation).
-
Troubleshooting Steps:
-
Temperature Monitoring and Control:
-
Carefully monitor and control the processing temperature to keep it well below the decomposition range.
-
Utilize processing techniques that allow for lower operating temperatures.
-
-
Use of Stabilizers:
-
Consider the addition of thermal stabilizers. While specific stabilizers for this compound are not widely documented, compounds that act as radical scavengers or hydrogen donors may be effective. Phenolic antioxidants, for example, can inhibit free radical chain reactions.
-
-
Inert Atmosphere:
-
Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be initiated or accelerated at elevated temperatures.
-
-
Problem 2: Inconsistent analytical results and presence of impurity peaks in chromatograms.
-
Potential Cause: Decomposition of this compound during analytical sample preparation or analysis (e.g., in a hot GC injector). The primary impurity peak would correspond to tetrabromoethylene.
-
Troubleshooting Steps:
-
Optimize Analytical Method:
-
Lower the injector temperature of the gas chromatograph to the lowest possible temperature that still allows for efficient volatilization of this compound.
-
Use a temperature-programmed injection if available to minimize the time the sample spends at high temperatures.
-
-
Alternative Analytical Techniques:
-
Consider analytical methods that do not require high temperatures, such as High-Performance Liquid Chromatography (HPLC) with a suitable non-polar column and mobile phase.
-
-
Sample Handling:
-
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the onset temperature of decomposition for this compound.
-
Objective: To identify the temperature at which significant mass loss due to decomposition begins.
-
Instrumentation: Thermogravimetric Analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment to prevent oxidation.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant downward deviation in the mass-temperature curve is observed.
-
Protocol 2: Quantification of Tetrabromoethylene in a this compound Sample by Gas Chromatography (GC-FID)
This protocol describes a method to quantify the primary decomposition product, tetrabromoethylene, in a sample of this compound.
-
Objective: To determine the concentration of tetrabromoethylene as an indicator of the extent of this compound decomposition.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of tetrabromoethylene in a suitable solvent (e.g., hexane or tetrahydrofuran) at known concentrations.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the same solvent used for the standards.
-
GC Conditions:
-
Injector Temperature: Set to a temperature sufficient for volatilization but minimized to prevent further decomposition (e.g., 200 °C).
-
Column: Use a capillary column suitable for the separation of halogenated hydrocarbons (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a temperature that allows for the elution of both tetrabromoethylene and this compound in a reasonable time.
-
Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration for tetrabromoethylene.
-
Inject the sample solution.
-
Identify the tetrabromoethylene peak in the sample chromatogram by comparing its retention time to that of the standards.
-
Quantify the amount of tetrabromoethylene in the sample using the calibration curve.
-
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms [ouci.dntb.gov.ua]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Troubleshooting poor initiation in Hexabromoethane-mediated polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hexabromoethane-mediated polymerization, with a focus on overcoming poor initiation. The guidance is primarily based on the principles of Atom Transfer Radical Polymerization (ATRP), a common controlled radical polymerization technique where polyhalogenated compounds like this compound can be employed as initiators.
Troubleshooting Poor Initiation
Poor initiation in this compound-mediated polymerization can manifest as slow or no monomer conversion, leading to low polymer yields and deviations from theoretical molecular weights. The following guide provides a structured approach to diagnosing and resolving these issues.
Question: My polymerization reaction is not initiating or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?
Answer:
Poor or slow initiation is a common challenge in controlled radical polymerization. Several factors related to the initiator, catalyst, monomer, and reaction conditions can contribute to this issue. A systematic approach to troubleshooting is recommended.
1. Initiator-Related Issues
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Low Initiator Efficiency: this compound, being a polyhalogenated alkane, might exhibit complex initiation behavior. The efficiency of initiation is crucial for a controlled polymerization.[1]
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Poor Solubility: this compound is a solid with low solubility in water and may have limited solubility in common organic solvents used for polymerization.[5]
-
Recommendation: Ensure complete dissolution of the initiator in the chosen solvent before adding other reagents. Sonication or gentle heating might aid dissolution. If solubility remains an issue, consider a solvent system in which this compound is more soluble. The choice of solvent can significantly affect the polymerization kinetics.[6][7][8]
-
-
Initiator Stability: While generally stable, this compound can decompose at high temperatures.[5]
-
Recommendation: Avoid excessively high polymerization temperatures that could lead to premature decomposition of the initiator.
-
2. Catalyst and Ligand Issues
-
Inappropriate Catalyst System: The choice of catalyst and ligand is critical for efficient initiation with polyhalogenated initiators. The catalyst's activity must be matched with the initiator's reactivity.[9][10][11][12][13]
-
Recommendation: For bromo-initiators, copper(I) bromide (CuBr) is a common catalyst. The ligand modulates the catalyst's activity. For less reactive initiators, a more active catalyst complex (e.g., using ligands like Me6TREN) might be necessary to achieve a reasonable initiation rate.[14]
-
-
Catalyst Oxidation: The active form of the catalyst (e.g., Cu(I)) is susceptible to oxidation, which deactivates it.
3. Monomer and Reagent Purity
-
Inhibitors in Monomer: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.
-
Recommendation: Remove inhibitors from the monomer before use, for example, by passing it through a column of basic alumina.[15]
-
-
Impurities: Impurities in any of the reagents (monomer, solvent, initiator, catalyst, ligand) can interfere with the polymerization.
-
Recommendation: Use high-purity reagents. Solvents should be dried and deoxygenated.
-
4. Reaction Conditions
-
Temperature: The polymerization temperature affects the rates of initiation, propagation, and termination.
-
Recommendation: Optimize the reaction temperature. While higher temperatures can increase the initiation rate, they can also lead to side reactions. A systematic study of the effect of temperature on your specific system is advisable.
-
-
Concentration of Reagents: The molar ratios of initiator, catalyst, ligand, and monomer are critical parameters.
-
Recommendation: The ratio of monomer to initiator determines the target molecular weight. The ratio of catalyst and ligand to the initiator influences the polymerization rate and control. Carefully control these ratios based on established protocols for similar systems.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor initiation.
Caption: A flowchart for systematically troubleshooting poor initiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected initiation efficiency of this compound?
Q2: Can I use this compound for the polymerization of both acrylates and methacrylates?
A2: In principle, polyhalogenated initiators can be used for both acrylates and methacrylates. However, the polymerization kinetics and control can differ significantly between these two classes of monomers. Generally, the propagation rate constants for acrylates are higher than for methacrylates.[3] This means that for a controlled polymerization of acrylates, a faster initiation rate is required. If initiation with this compound is slow, it might be more suitable for methacrylates where the propagation is also slower. For acrylate polymerization, a more active catalyst system might be necessary to ensure that initiation is faster than propagation.[17]
Q3: What are some common side reactions to be aware of when using this compound?
A3: Polyhalogenated compounds can participate in side reactions during radical polymerization. While specific studies on this compound are limited, analogous compounds like carbon tetrabromide (CBr4) are known to undergo reactions that can affect the polymerization. These can include:
-
Atom Transfer: Besides initiating a new polymer chain, the generated radical can abstract another bromine atom from the initiator or the growing chain, leading to branching or crosslinking.
-
Termination Reactions: The high concentration of radicals generated from a multifunctional initiator can increase the probability of termination reactions.
-
Catalyst Deactivation: Side reactions involving the initiator or radicals can lead to the irreversible oxidation of the catalyst.
Careful optimization of reaction conditions is necessary to minimize these side reactions.
Q4: How does the choice of ligand affect initiation with this compound?
A4: The ligand plays a crucial role in tuning the activity of the copper catalyst in ATRP.[10] The ligand's structure influences the redox potential of the copper complex and its affinity for the halogen atom. For a less reactive initiator, a more strongly binding and activating ligand is generally required to facilitate the abstraction of the bromine atom and initiate polymerization efficiently. The activity of copper-based catalysts is highest for tetradentate ligands, followed by tridentate and then bidentate ligands.[10] Therefore, for this compound, which may be a less reactive initiator compared to alpha-haloesters, a ligand that forms a highly active catalyst complex, such as a tetradentate amine-based ligand (e.g., TPMA or Me6TREN), would be a good starting point.[12]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound-mediated polymerization in the scientific literature, the following tables provide representative data for analogous polyhalogenated initiators in ATRP to offer a comparative perspective.
Table 1: Comparison of Activation Rate Constants (k_act) for Different Bromo-Initiators in Copper-Mediated ATRP.
| Initiator | Monomer | Catalyst/Ligand | Solvent | k_act (M⁻¹s⁻¹) | Reference |
| Ethyl α-bromoisobutyrate | Styrene | CuBr/dNbpy | Acetonitrile | 0.83 | --INVALID-LINK-- |
| Methyl α-bromophenylacetate | Styrene | CuBr/dNbpy | Acetonitrile | 16.7 | --INVALID-LINK-- |
| Carbon Tetrabromide | Styrene | CuBr/dNbpy | Acetonitrile | 0.012 | --INVALID-LINK-- |
Note: This table illustrates the significant impact of the initiator structure on the activation rate. Data for this compound is not available but is expected to have a low k_act similar to other polyhalogenated alkanes.
Experimental Protocols
General Protocol for Atom Transfer Radical Polymerization (ATRP) using a Polyhalogenated Initiator
This protocol provides a general guideline for setting up an ATRP reaction. The specific amounts of reagents will depend on the target molecular weight and the desired monomer conversion.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous and deoxygenated solvent (e.g., anisole, toluene, or DMF)
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amount of CuBr.
-
Add the desired amount of monomer and solvent.
-
-
Deoxygenation: Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles. After the final cycle, backfill the flask with an inert gas.
-
Ligand and Initiator Addition:
-
Via a deoxygenated syringe, add the ligand to the reaction mixture. The solution should change color, indicating the formation of the copper complex.
-
In a separate vial, dissolve the this compound initiator in a small amount of deoxygenated solvent.
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature.
-
Allow the polymerization to proceed for the intended time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques like ¹H NMR or gas chromatography.
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Signaling Pathways and Experimental Workflows
ATRP Catalytic Cycle
The following diagram illustrates the fundamental catalytic cycle in Atom Transfer Radical Polymerization.
Caption: The reversible activation and deactivation cycle in ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization in Mixed Solvents - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 13. Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. benchchem.com [benchchem.com]
- 16. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Incorporating Halogenated Flame Retardants in Polymers
Disclaimer: This document provides general guidance on the use of halogenated flame retardants, a broad class of chemical additives. Hexabromoethane is a member of this class. The quantitative data and experimental protocols provided are illustrative and based on commonly used brominated flame retardants like Decabromodiphenyl ethane (DBDPE) as representative examples. Due to limited publicly available data on this compound, users should conduct their own specific testing to determine its precise impact on their polymer systems. Always consult the relevant Safety Data Sheet (SDS) and adhere to local regulations before handling any chemical substance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a halogenated flame retardant like this compound in a polymer?
A1: Halogenated flame retardants are added to polymers to reduce their flammability.[1][2] When exposed to heat, they release halogen radicals (e.g., bromine or chlorine) that interfere with the chemical reactions of combustion in the gas phase, thereby slowing down or preventing the spread of fire.[3] They are often used in combination with a synergist like antimony trioxide (Sb₂O₃) to enhance their effectiveness.
Q2: How does the addition of a halogenated flame retardant typically affect the mechanical properties of a polymer?
A2: The addition of solid additives like halogenated flame retardants can have a negative impact on the mechanical properties of the base polymer.[1] Researchers may observe a decrease in tensile strength, impact strength, and elongation at break.[1][4] This is often due to the filler nature of the additive, which can disrupt the polymer's internal structure and introduce points of stress concentration. However, the specific effect depends heavily on the polymer type, the concentration of the flame retardant, and the processing conditions.
Q3: In which polymers are brominated flame retardants commonly used?
A3: Brominated flame retardants are utilized in a wide range of polymers to meet flammability standards in industries like electronics, construction, and automotive. Common examples include Polypropylene (PP), Acrylonitrile Butadiene Styrene (ABS), Polycarbonates (PC), and High Impact Polystyrene (HIPS).[3][5]
Q4: Why is my polymer compound showing reduced impact strength after adding the flame retardant?
A4: A significant reduction in impact strength is a common issue. It can be caused by poor dispersion of the flame retardant powder within the polymer matrix, leading to agglomerates that act as failure points. Poor adhesion between the additive particles and the polymer can also contribute to this problem. The addition of antimony trioxide, a common synergist, is also known to significantly reduce the impact strength of materials like ABS.[6]
Q5: Can the processing temperature affect the final properties of the flame-retardant polymer?
A5: Absolutely. Processing temperatures must be carefully controlled. The temperature should be high enough to ensure the polymer is fully molten for proper mixing, but not so high as to cause thermal degradation of the polymer or the flame retardant.[7] Degradation can lead to discoloration, loss of mechanical properties, and the release of hazardous fumes.
Data Presentation: Impact on Mechanical Properties
The following tables summarize the typical effects of adding a brominated flame retardant (Decabromodiphenyl ethane, DBDPE, with Antimony Trioxide, AO) on the mechanical properties of Polypropylene (PP) and ABS. This data is illustrative and will vary based on specific formulations and processing.
Table 1: Illustrative Mechanical Properties of Flame-Retardant Polypropylene (PP) Composites
| Property | Neat PP | PP + 10% (DBDPE/AO) | PP + 20% (DBDPE/AO) |
| Tensile Strength (MPa) | 35 | 30 | 27 |
| Elongation at Break (%) | >200 | 50 | 30 |
| Flexural Modulus (GPa) | 1.5 | 1.8 | 2.1 |
| Notched Izod Impact (J/m) | 40 | 25 | 20 |
| Limiting Oxygen Index (%) | 18 | 24 | 28 |
Source: Data synthesized from general trends reported in polymer science literature.[8][9]
Table 2: Illustrative Mechanical Properties of Flame-Retardant ABS Composites
| Property | Neat ABS | ABS + 15% (DBDPE/AO) | ABS + 25% (DBDPE/AO) |
| Tensile Strength (MPa) | 45 | 40 | 36 |
| Elongation at Break (%) | 20 | 10 | 5 |
| Flexural Modulus (GPa) | 2.4 | 2.8 | 3.2 |
| Notched Izod Impact (J/m) | 250 | 80 | 50 |
| UL-94 Flammability Rating | HB | V-0 | V-0 |
Source: Data synthesized from general trends reported in polymer science literature.[6][10]
Troubleshooting Guides
Issue 1: Poor Mechanical Properties (Brittleness, Low Impact Strength)
| Possible Cause | Troubleshooting Step |
| Poor Dispersion of Additive | 1. Increase mixing time or screw speed during melt compounding to improve distributive mixing. 2. Use a twin-screw extruder, which provides better dispersive and distributive mixing than a single-screw extruder.[11] 3. Consider using a masterbatch form of the additive for easier dispersion. |
| Additive Agglomeration | 1. Ensure the flame retardant powder is thoroughly dried before use, as moisture can cause clumping. 2. Check for compatibility between the additive and the polymer. Surface treatment of the additive or use of a compatibilizer might be necessary. |
| Polymer Degradation | 1. Lower the processing temperature to prevent thermal breakdown of the polymer chains. 2. Reduce residence time in the extruder. |
Issue 2: Surface Defects or Discoloration in Molded Parts
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | 1. Verify the thermal stability of the flame retardant and ensure processing temperatures are below its decomposition point. 2. Purge the extruder thoroughly between different material runs to remove any degraded residue. |
| Moisture in Materials | 1. Dry both the polymer pellets and the flame retardant powder in a vacuum or hot air oven according to manufacturer recommendations before processing. Moisture can cause splay marks and voids. |
| Gas Trapping | 1. Optimize molding parameters, such as injection speed and back pressure, to allow trapped volatiles to escape. 2. Ensure proper venting in the mold design. |
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Melt Compounding
Objective: To create a homogeneous blend of a thermoplastic polymer with a solid, powdered halogenated flame retardant.
Materials & Equipment:
-
Thermoplastic polymer pellets (e.g., Polypropylene)
-
Halogenated flame retardant powder (e.g., DBDPE)
-
Synergist powder (e.g., Antimony Trioxide)
-
Drying oven
-
Gravimetric blender or scale
-
Co-rotating twin-screw extruder
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Drying: Dry the polymer pellets and powdered additives separately in an oven at the recommended temperature and time (e.g., PP at 80°C for 2-4 hours) to remove moisture.
-
Pre-mixing: Weigh the desired amounts of polymer, flame retardant, and synergist for the target formulation (e.g., 78% PP, 15% DBDPE, 7% Sb₂O₃ by weight). Tumble-mix the components for 5-10 minutes to get a coarse, uniform blend.
-
Extruder Setup: Set the temperature profile for the different zones of the twin-screw extruder. For PP, a typical profile might range from 180°C at the feed zone to 220°C at the die.
-
Compounding: Feed the pre-mixed material into the extruder hopper at a constant rate. The rotating screws will convey, melt, and mix the components.[11] Set the screw speed (e.g., 100-300 RPM) to ensure adequate shear for good dispersion without causing excessive polymer degradation.
-
Cooling & Pelletizing: The molten polymer strand exiting the extruder die is immediately cooled by passing through a water bath.
-
Pelletization: A pelletizer then cuts the cooled strand into uniform pellets.
-
Drying: Dry the final compounded pellets thoroughly before subsequent processing like injection molding.
Protocol 2: Tensile Properties Testing (ASTM D638)
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the prepared polymer composite.
Materials & Equipment:
-
Injection-molded test specimens ("dog-bone" shape, Type I is common for rigid plastics).[12]
-
Universal Testing Machine (UTM) with appropriate grips and load cell (e.g., 5 kN or 10 kN).[13]
-
Extensometer for accurate strain measurement (required for modulus calculation).
-
Calipers for measuring specimen dimensions.
Procedure:
-
Conditioning: Condition the test specimens for at least 40 hours at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) as specified by ASTM D638.[14]
-
Measurement: Measure the width and thickness of the narrow section of each specimen with calipers.
-
Machine Setup: Set the crosshead speed of the UTM. For rigid plastics like flame-retardant PP or ABS, a typical speed is 5 mm/min.[14]
-
Specimen Mounting: Place the specimen into the grips of the UTM, ensuring it is aligned vertically. Attach the extensometer to the gauge length section of the specimen.[15]
-
Testing: Start the test. The UTM will pull the specimen at a constant speed, recording the applied force (stress) and the elongation (strain) from the extensometer and crosshead movement.[16]
-
Data Collection: Continue the test until the specimen fractures (breaks). The software will generate a stress-strain curve.
-
Calculation: From the stress-strain curve, determine key properties:
-
Tensile Strength: The maximum stress the material can withstand.
-
Tensile Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Reporting: Test a minimum of five specimens and report the average and standard deviation for each property.
Mandatory Visualizations
Caption: Workflow for preparing and testing polymer composites.
Caption: Troubleshooting workflow for mechanical property issues.
References
- 1. How do different Polyolefins Flame Retardants affect the physical and mechanical properties of polyolefins?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 2. specialchem.com [specialchem.com]
- 3. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. A Study on the Effect of Various Brominated Flame Retardants and the Compatibilities Between Polymer and Flame Retardants in PC/ABS Blend System -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. download.polympart.ir [download.polympart.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Technical Support Center: Controlling Polyethylene Molecular Weight with Hexabromoethane
Important Notice: Based on a comprehensive review of available scientific literature and chemical databases, the use of hexabromoethane as a chain transfer agent for controlling molecular weight in polyethylene synthesis is not a documented or established method .
The information that would be necessary to create detailed troubleshooting guides, FAQs, data tables, and experimental protocols on this specific topic is not available in published research. Chain transfer agents are highly specific to the type of polymerization (e.g., free radical, Ziegler-Natta), the catalyst system, and the monomer. While halogenated compounds are used in some polymerization reactions, there is no evidence to support the use of this compound in the context of ethylene polymerization to produce polyethylene.
Therefore, we are unable to provide the requested technical support content for this specific application. Attempting to do so would be speculative and could lead to unsafe and unsuccessful experiments.
For researchers, scientists, and drug development professionals seeking to control polyethylene molecular weight, we recommend focusing on established and well-documented methods. Below is a brief overview of conventional techniques.
Established Methods for Controlling Polyethylene Molecular Weight
The molecular weight of polyethylene is a critical parameter that dictates its physical properties, such as tensile strength, viscosity, and melting point. Control over molecular weight is typically achieved through the use of chain transfer agents or by adjusting polymerization conditions.
Frequently Asked Questions (FAQs) about Conventional Methods
Q1: What are the most common chain transfer agents used in polyethylene synthesis?
A1: The most widely used chain transfer agent in the industrial production of polyethylene, particularly with Ziegler-Natta and Phillips catalysts, is hydrogen . By introducing hydrogen into the reactor, the growing polymer chain is terminated, and a new chain is initiated, which effectively reduces the average molecular weight. Other documented chain transfer agents for specific polymerization systems include certain organoaluminum compounds and silanes.
Q2: How does hydrogen concentration affect the molecular weight of polyethylene?
A2: Increasing the concentration of hydrogen in the polymerization reactor leads to a higher rate of chain transfer, resulting in shorter polymer chains and, consequently, a lower average molecular weight . Conversely, decreasing the hydrogen concentration allows the polymer chains to grow longer, leading to a higher average molecular weight. This relationship is a key control parameter in industrial polyethylene production.
Q3: Can polymerization temperature be used to control molecular weight?
A3: Yes, polymerization temperature has a significant influence on molecular weight. In general, increasing the reaction temperature leads to a higher rate of chain termination reactions relative to propagation reactions. This results in the formation of shorter polymer chains and a lower average molecular weight .
Q4: How does the choice of catalyst affect the molecular weight of polyethylene?
A4: The catalyst system plays a crucial role. Different Ziegler-Natta, metallocene, or other single-site catalysts have varying propensities for chain transfer. Some catalysts are designed to produce very high molecular weight polyethylene, while others are more sensitive to chain transfer agents like hydrogen, allowing for a broader range of molecular weights to be targeted.
Q5: What is the role of the co-catalyst in controlling molecular weight?
A5: In Ziegler-Natta polymerization, the co-catalyst, typically an organoaluminum compound like triethylaluminium (TEAL), can also influence molecular weight. The ratio of the co-catalyst to the transition metal catalyst can affect the rate of chain transfer and thus the final molecular weight of the polymer.
Experimental Workflow for Molecular Weight Control Using Hydrogen
The following diagram illustrates a generalized experimental workflow for controlling polyethylene molecular weight using hydrogen as a chain transfer agent in a slurry polymerization process.
Caption: Experimental workflow for polyethylene synthesis with molecular weight control using hydrogen.
Logical Relationship of Hydrogen as a Chain Transfer Agent
The diagram below illustrates the principle of how a chain transfer agent like hydrogen controls the molecular weight of polyethylene during polymerization.
Caption: Mechanism of molecular weight control by a chain transfer agent.
We recommend consulting established literature on polyethylene synthesis for detailed experimental protocols and quantitative data related to the use of hydrogen and other documented methods for molecular weight control.
Technical Support Center: Mitigating the Environmental Impact of Hexabromoethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the environmental footprint of Hexabromoethane (HBE) in manufacturing and experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HBE) and why is it an environmental concern?
This compound (C2Br6) is a halogenated organic compound existing as a yellowish-white crystalline solid.[1] It has been historically used as a flame retardant in materials like plastics, textiles, and rubber.[2] The primary environmental concern stems from its nature as a brominated organic compound. Such compounds are often persistent in the environment, raising concerns about their potential for bioaccumulation and long-term ecological and health impacts.[3][4] Upon decomposition at high temperatures, HBE can release toxic bromine-containing gases.[3]
Q2: What are the primary pathways for HBE release into the environment from manufacturing?
The release of HBE can occur through several pathways during its production and use. In industrial settings, these include:
-
Air Emissions: Volatilization of HBE during high-temperature processes or improper handling can lead to its release into the atmosphere.
-
Wastewater Discharge: Effluents from manufacturing facilities that use HBE can contain dissolved or suspended particles of the compound.
-
Solid Waste: Disposal of HBE-containing products or manufacturing byproducts in landfills can be a source of soil and groundwater contamination.[5]
Q3: What are the established technologies for treating waste streams containing HBE and other halogenated compounds?
Several technologies are effective for treating emissions of halogenated volatile organic compounds (VOCs) like HBE. A highly effective approach is combining a Regenerative Thermal Oxidizer (RTO) with a gas scrubber .[6] The RTO destroys the organic compound at high temperatures, and the subsequent scrubber neutralizes the resulting inorganic acid gases (like hydrogen bromide from HBE). This combination can achieve emission reduction of up to 99.9%.[6] Other methods include catalytic hydrogenation and the use of activated carbon for adsorption from air or water.[7][8]
Q4: Are there safer, non-halogenated alternatives to this compound?
Yes, the industry is moving towards safer alternatives to halogenated compounds. While specific replacements depend on the application (e.g., flame retardancy), options include non-halogenated cleaners, water-based systems, and alternative chemical formulations like terpenes, aliphatic hydrocarbons, and dibasic esters.[9] For flame retardants, research has shifted towards polymeric or reactive flame retardants that are chemically bound to the material, reducing their potential to leach into the environment.[4] The U.S. EPA's Safer Choice program and other initiatives provide lists of certified safer chemical products.[10]
Q5: How does this compound behave once it enters the environment?
The environmental behavior of a chemical is described by its "fate and transport".[11][12] For HBE, key processes include:
-
Persistence: As a brominated compound, HBE is expected to be persistent, meaning it does not readily degrade under normal environmental conditions.[2][3]
-
Transport: HBE can be transported through the air and deposited on soil and water.[5] Due to its low water solubility, it is more likely to adsorb to soil particles and sediments.[3]
-
Bioaccumulation: There is a concern that persistent halogenated compounds can accumulate in living organisms, potentially moving up the food chain.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂Br₆ | [1][13] |
| Molecular Weight | 503.45 g/mol | [3][13] |
| Appearance | Colorless to pale yellow solid / Yellowish crystals | [1][3] |
| Boiling Point | 210–215 °C (decomposes) | [1] |
| Solubility in Water | Low | [3] |
| Structure (SMILES) | C(C(Br)(Br)Br)(Br)(Br)Br | [1][3] |
Table 2: Comparison of Mitigation Technologies for Halogenated Waste Streams
| Technology | Target Waste Stream | Efficiency | Key Considerations |
| Regenerative Thermal Oxidation (RTO) + Scrubber | Gaseous Emissions | Up to 99.9% | High capital cost; effective for a wide range of VOCs; requires subsequent scrubbing for acid gases.[6][14] |
| Activated Carbon Adsorption | Gaseous & Aqueous | 95-99% | Lower capital cost; carbon requires regeneration or disposal; effectiveness can be reduced by other contaminants.[8] |
| Catalytic Hydrogenation | Aqueous | Variable | Uses metal catalysts (e.g., Pd, Pt, Ni) to reduce compounds; can create heavy metal pollution and requires H₂ gas.[7] |
| Zero-Valent Iron (ZVI) Reduction | Aqueous / Soil | Variable | Involves reductive degradation through electron transfer; risk of producing toxic intermediates if not fully optimized.[7] |
Troubleshooting Guides
Q1: Our Regenerative Thermal Oxidizer (RTO) is failing to achieve the target >99% destruction efficiency for HBE emissions. What are the likely causes and solutions?
A1: Several factors could be responsible for reduced RTO efficiency when treating halogenated compounds like HBE.
-
Possible Causes:
-
Insufficient Temperature: The combustion chamber temperature may be too low for the complete destruction of HBE.
-
Inadequate Residence Time: The gas stream may be moving through the combustion zone too quickly.
-
Halogen-Induced Corrosion: Acid gases (HBr) formed during combustion can corrode internal components, creating leaks and bypasses.
-
Inlet Concentration Fluctuations: Sudden spikes in HBE concentration can overwhelm the system's capacity.
-
-
Troubleshooting Steps:
-
Verify Operating Temperature: Ensure the combustion chamber is operating at the design temperature, typically above 1000°C for halogenated compounds.
-
Check Airflow Rates: Confirm that the process exhaust fan is operating correctly and that airflow is not exceeding the design specifications for the required residence time.
-
Inspect for Corrosion: Schedule a shutdown for internal inspection, focusing on welds, expansion joints, and ceramic media. Systems treating halogenated streams should be constructed with corrosion-resistant materials.[14]
-
Monitor Inlet Concentrations: Use online monitoring to understand concentration profiles and consider installing a flow equalization system if spikes are common.
-
Q2: The activated carbon filter used for our HBE-contaminated wastewater is saturating much faster than predicted. How can we troubleshoot this?
A2: Premature saturation of activated carbon is a common issue that can often be resolved through systematic investigation.
-
Possible Causes:
-
Higher Influent Concentration: The actual concentration of HBE in the wastewater may be higher than the design specification.
-
Presence of Competing Contaminants: Other organic compounds in the wastewater are also adsorbing to the carbon, using up its capacity.
-
Incorrect Carbon Type: The type of activated carbon being used may not have the optimal pore structure for adsorbing HBE.
-
Sub-optimal pH or Temperature: The wastewater's physical conditions may be hindering the adsorption process.
-
-
Troubleshooting Steps:
-
Analyze Influent: Conduct regular, frequent analysis of the incoming wastewater to quantify HBE levels and identify other organic compounds.
-
Perform Isotherm Testing: Conduct laboratory tests with different types of activated carbon to determine which has the highest adsorption capacity specifically for your waste stream (see Protocol 1).
-
Evaluate Pre-treatment: If high levels of competing contaminants are present, consider a pre-treatment step (e.g., oil-water separation, filtration) to remove them before the carbon filter.
-
Optimize Conditions: Check the pH and temperature of the wastewater. Adjusting these to be within the optimal range for adsorption can improve performance.
-
Experimental Protocols
Protocol 1: Determining HBE Adsorption Capacity on Activated Carbon via Batch Isotherm Tests
Objective: To quantify the adsorption capacity of a specific activated carbon for this compound in an aqueous solution.
Methodology:
-
Prepare HBE Stock Solution: Create a concentrated stock solution of HBE in a suitable solvent (e.g., methanol) due to its low water solubility. Then, prepare a series of aqueous solutions of known HBE concentrations by spiking the stock solution into deionized water. Final concentrations should range from low to high (e.g., 1, 5, 10, 20, 50, 100 mg/L).
-
Setup Batch Tests:
-
Label a series of identical glass flasks with screw caps.
-
Add a precise, equal mass of dried activated carbon (e.g., 0.1 g) to each flask.
-
Add a precise, equal volume of the different HBE aqueous solutions (e.g., 100 mL) to each flask. Include a control flask with HBE solution but no carbon.
-
-
Equilibration: Place all flasks on a shaker and agitate at a constant speed and temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
After equilibration, let the carbon settle.
-
Carefully filter the supernatant from each flask using a syringe filter (e.g., 0.45 µm PTFE) to remove carbon fines.
-
Analyze the final HBE concentration in the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the amount of HBE adsorbed per unit mass of carbon (qe) using the formula: qe = (C₀ - Ce) * V / m where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the carbon.
-
Plot qe versus Ce to generate the adsorption isotherm. Fit the data to models like the Langmuir or Freundlich equations to determine the maximum adsorption capacity.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 594-73-0 [smolecule.com]
- 3. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]
- 4. sunstreamglobal.com [sunstreamglobal.com]
- 5. nccoast.org [nccoast.org]
- 6. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. desotec.com [desotec.com]
- 9. ecolink.com [ecolink.com]
- 10. Advancing Electronics Manufacturing with Safer Chemical Alternatives: A Complete Industry Roadmap - REACH24H [en.reach24h.com]
- 11. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Strategies to Enhance the Thermal Stability of Hexabromoethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of Hexabromoethane (HBE). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: Experimental data on the thermal stabilization of this compound is limited in publicly available literature. The strategies and data presented here are based on established principles of thermal decomposition for polyhalogenated alkanes and experimental results from analogous compounds. These should be considered as starting points for your own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading upon heating. What is the expected thermal decomposition behavior?
A1: this compound is known to be thermally labile. Upon heating, it undergoes decomposition to form tetrabromoethylene and bromine.[1] This decomposition can be initiated at temperatures around its boiling point (210–215 °C) or even lower under prolonged heating.[1] The primary decomposition pathway is believed to involve the cleavage of the carbon-carbon bond, which is often the weakest point in perhalogenated ethanes.
Q2: I am observing discoloration (yellowing) of my this compound sample during storage or mild heating. What could be the cause?
A2: Discoloration is a common indicator of thermal or photochemical decomposition. The yellowish tint is likely due to the formation of bromine (Br₂) as a decomposition product.[1] Like many other halocarbons, this compound is also sensitive to radiation (light), which can catalyze its decomposition even at ambient temperatures.[1] Proper storage in a cool, dark, and well-ventilated area is crucial to minimize degradation.
Q3: What general strategies can I employ to enhance the thermal stability of this compound in my experiments?
A3: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing halogenated hydrocarbons can be applied. The thermal decomposition of such compounds often proceeds via a free-radical chain reaction. Therefore, the introduction of radical scavengers or antioxidants can be an effective strategy. Common classes of stabilizers include:
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are known to inhibit radical-mediated oxidation and decomposition by donating a hydrogen atom to quench free radicals.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient at scavenging free radicals and are known to provide long-term thermal stability to various polymers.[2][3][4] However, their effectiveness can be reduced in the presence of acidic byproducts, such as HBr, which can be formed during the decomposition of brominated compounds.
-
Acid Scavengers: The decomposition of this compound can release bromine, which may lead to the formation of hydrobromic acid (HBr). HBr can act as a catalyst for further decomposition. The addition of an acid scavenger, such as an epoxide or a metal stearate, can neutralize these acidic byproducts and improve stability.
Q4: Are there any compatibility issues I should be aware of when using stabilizers with this compound?
A4: Yes, compatibility is a critical consideration. The chosen stabilizer should be soluble in the reaction medium or well-dispersed in the this compound sample. It should also be chemically inert with respect to this compound and other components in your system under the experimental conditions, other than its stabilizing function. For instance, some amines can react with halogenated compounds, so preliminary compatibility tests at a small scale are highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low decomposition temperature in TGA | 1. Sample impurity.2. Interaction with the crucible material (e.g., catalysis).3. High heating rate leading to thermal shock. | 1. Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., NMR, GC-MS).2. Use an inert crucible material such as alumina or platinum. Run a blank TGA with an empty crucible to check for any instrument artifacts.3. Use a lower heating rate (e.g., 5-10 °C/min) to allow for more uniform heat distribution within the sample. |
| Inconsistent results between experimental runs | 1. Variation in sample size or packing in the TGA pan.2. Inconsistent atmosphere in the thermal analyzer.3. Sample heterogeneity, especially if a stabilizer is not uniformly dispersed. | 1. Use a consistent sample mass and ensure it is evenly spread in the pan.2. Purge the TGA furnace with an inert gas (e.g., nitrogen, argon) for a sufficient time before starting the experiment to ensure an oxygen-free environment.3. If using a solid stabilizer, ensure thorough mixing. Consider dissolving both components in a volatile solvent and then removing the solvent to achieve better dispersion. |
| Stabilizer appears to be ineffective | 1. Incorrect choice of stabilizer for the decomposition mechanism.2. Insufficient concentration of the stabilizer.3. Stabilizer decomposes at a lower temperature than this compound. | 1. The decomposition of this compound is likely radical-mediated. Ensure you are using a radical scavenger or antioxidant.2. Increase the concentration of the stabilizer in a stepwise manner and monitor the effect on the decomposition temperature.3. Check the thermal stability of the stabilizer itself using TGA to ensure it is stable in the temperature range of interest. |
Data Presentation
The following table provides illustrative data on the effect of stabilizers on the thermal stability of related halogenated polymers, as determined by Thermogravimetric Analysis (TGA). This data is intended to demonstrate the potential magnitude of stabilization that could be achieved. Tonset refers to the temperature at which significant weight loss begins.
| System | Stabilizer | Stabilizer Concentration (wt%) | Tonset (°C) in N2 | Reference |
| Polyvinyl Chloride (PVC) | None | 0 | ~250 | Analogous System |
| Polyvinyl Chloride (PVC) | Dibasic Lead Carbonate | 2 | ~280 | Analogous System |
| Polyvinyl Chloride (PVC) | Zinc Orotate | 2 | ~275 | Analogous System |
| Polypropylene | None | 0 | ~350 | Analogous System |
| Polypropylene | Hindered Phenolic Antioxidant | 0.5 | ~375 | Analogous System |
Note: This data is for illustrative purposes only and is derived from studies on polymeric systems. The effectiveness of these stabilizers on this compound may vary and requires experimental verification.
Experimental Protocols
Key Experiment: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of this compound and to evaluate the effectiveness of potential thermal stabilizers.
Materials:
-
This compound (high purity)
-
Potential stabilizer (e.g., BHT, Irganox 1010, a HALS)
-
Thermogravimetric Analyzer (TGA)
-
Inert crucibles (e.g., alumina, platinum)
-
High purity nitrogen or argon gas
Procedure:
-
Sample Preparation:
-
For unstabilized this compound: Accurately weigh 5-10 mg of the sample directly into a TGA crucible.
-
For stabilized this compound: Prepare a homogeneous mixture of this compound and the stabilizer at the desired concentration (e.g., 0.1-2.0 wt%). This can be achieved by co-dissolving both components in a volatile solvent, followed by complete removal of the solvent under reduced pressure. Accurately weigh 5-10 mg of the dried mixture into a TGA crucible.
-
-
TGA Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with high purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is often calculated as the temperature at which 5% weight loss occurs.
-
Compare the Tonset of the stabilized sample with that of the unstabilized sample to quantify the improvement in thermal stability.
-
Visualizations
Logical Relationship: Thermal Decomposition of this compound
Caption: Proposed free-radical pathway for the thermal decomposition of this compound.
Experimental Workflow: Evaluating Stabilizer Efficacy
Caption: Experimental workflow for assessing the effectiveness of a thermal stabilizer.
Signaling Pathway: Mechanism of Radical Scavenging
Caption: How radical scavengers interrupt the decomposition chain reaction.
References
- 1. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 2. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Hexabromoethane Compatibility in Polymer Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of hexabromoethane with other common polymer additives. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymers?
This compound (C₂Br₆) is a halogenated organic compound used as an additive flame retardant in various polymers.[1][2] Its primary function is to inhibit or delay combustion in plastic materials, thereby enhancing their fire safety.[3] When exposed to high temperatures, this compound releases bromine radicals which interfere with the chemical reactions of combustion in the gas phase.
Q2: What are the main classes of polymer additives that might interact with this compound?
When formulating a polymer system, this compound may interact with several other additives, including:
-
Plasticizers: Used to increase the flexibility and durability of polymers.[4][5]
-
Antioxidants: Added to protect the polymer from degradation due to oxidation.[6][7][8][9][10]
-
UV Stabilizers: Incorporated to prevent degradation from ultraviolet (UV) radiation.[11][12][13][14]
-
Other Flame Retardants: Sometimes used in combination to achieve synergistic effects.
Q3: Are there any known incompatibilities between this compound and common plasticizers?
While specific data on this compound is limited, interactions between halogenated flame retardants and plasticizers can occur. High concentrations of certain plasticizers can lead to "blooming" or migration of the flame retardant to the surface of the polymer.[15][16] This can reduce the flame retardant's effectiveness and affect the surface properties of the material. It is crucial to conduct compatibility testing, especially for flexible polymer applications requiring high plasticizer loadings.
Q4: How might antioxidants affect the performance of this compound?
Antioxidants are essential for preventing polymer degradation during processing and end-use.[6][8][17] Phenolic antioxidants, a common type, function by scavenging free radicals.[8][17] The radical scavenging mechanism of some antioxidants could potentially interfere with the radical-based flame retardant action of this compound. However, this interaction is complex and highly dependent on the specific antioxidant and polymer system. Thermal analysis is recommended to evaluate the net effect on thermal stability and flame retardancy.[17]
Q5: Can UV stabilizers have an adverse effect when used with this compound?
UV stabilizers are critical for outdoor applications to prevent photodegradation.[11][12][13] Some UV stabilizers, particularly hindered amine light stabilizers (HALS), work by scavenging free radicals generated by UV exposure.[13] Similar to antioxidants, there is a theoretical potential for interaction with the flame retardant mechanism of this compound. Pre-formulation studies and performance testing are essential to ensure that the addition of UV stabilizers does not compromise the fire safety of the final product.
Troubleshooting Guides
Issue 1: Reduced Mechanical Properties (e.g., Brittleness, Low Impact Strength) after adding this compound.
-
Possible Cause: Poor dispersion of this compound in the polymer matrix or incompatibility with other additives. High loadings of solid additives can sometimes lead to a reduction in the mechanical properties of the polymer.[18][19][20]
-
Troubleshooting Steps:
-
Optimize Dispersion: Ensure proper mixing and dispersion of this compound during compounding. The use of a suitable coupling agent or a masterbatch can improve dispersion.
-
Evaluate Additive Loading: Re-evaluate the concentration of this compound and other fillers. It may be possible to achieve the desired flame retardancy with a lower loading level, potentially in synergy with another flame retardant.
-
Check for Plasticizer Interaction: If a plasticizer is present, it might be leaching out, leading to increased brittleness.[15] Consider a different type or concentration of plasticizer.
-
Issue 2: Discoloration of the Polymer Compound during Processing.
-
Possible Cause: Thermal degradation of this compound or its interaction with other additives at high processing temperatures. Halogenated flame retardants can sometimes lower the thermal stability of the polymer formulation.[21][22][23]
-
Troubleshooting Steps:
-
Lower Processing Temperature: If possible, reduce the processing temperature to minimize thermal stress on the components.
-
Incorporate Thermal Stabilizers: The addition of appropriate heat stabilizers can help to prevent degradation and discoloration.
-
Use of Antioxidants: Ensure an adequate antioxidant package is present to protect the polymer and additives during processing.[8][9]
-
Issue 3: Reduced Flame Retardancy in the Final Product.
-
Possible Cause: Antagonistic interactions between this compound and other additives, such as certain antioxidants or UV stabilizers, that interfere with the flame retardant mechanism. Additive migration or "blooming" can also lead to a lower concentration of the flame retardant at the surface.
-
Troubleshooting Steps:
-
Review Additive Package: Scrutinize the entire additive formulation for potential chemical incompatibilities. Consider replacing additives with alternatives that have a different mechanism of action.
-
Evaluate Additive Compatibility: Conduct compatibility studies to check for blooming or exudation of additives.
-
Synergistic Flame Retardants: Explore the use of synergistic flame retardants (e.g., antimony trioxide) which can enhance the efficiency of halogenated flame retardants, potentially allowing for a lower overall additive loading.
-
Data Presentation
Table 1: Illustrative Compatibility of this compound with Polymer Additives
| Additive Class | Specific Additive (Example) | Compatibility Rating | Potential Issues | Mitigation Strategies |
| Plasticizers | Dioctyl Phthalate (DOP) | Fair | High loadings may lead to blooming. | Optimize concentration; consider polymeric plasticizers. |
| Dioctyl Adipate (DOA) | Good | Lower efficiency at high temperatures. | Combine with a more stable secondary plasticizer. | |
| Antioxidants | Hindered Phenol (e.g., Irganox 1010) | Good | Potential for slight reduction in FR efficacy. | Evaluate FR performance; adjust loading if necessary. |
| Phosphite (e.g., Irgafos 168) | Excellent | Generally compatible; acts as a processing stabilizer.[8] | Standard use as part of an antioxidant package. | |
| UV Stabilizers | Benzophenone | Good | May cause slight color shift. | Use in combination with other stabilizers. |
| Hindered Amine Light Stabilizer (HALS) | Fair | Potential for interaction with FR mechanism. | Thoroughly test flame retardancy of the final formulation. | |
| Other Flame Retardants | Antimony Trioxide | Excellent | Synergistic effect, enhances FR performance. | Optimize the ratio of this compound to antimony trioxide. |
Disclaimer: This table provides illustrative data based on general principles of polymer additive compatibility. Empirical testing is required for specific formulations.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the effect of additives on the thermal degradation profile of the polymer compound.[21][22][24][25][26]
-
Methodology:
-
Prepare polymer samples with different additive combinations (e.g., polymer + this compound, polymer + this compound + antioxidant).
-
Place a small, known mass of the sample (typically 5-10 mg) in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss of the sample as a function of temperature.
-
Compare the onset of degradation temperature and the char yield for the different formulations. A significant lowering of the degradation temperature may indicate a negative interaction.
-
Protocol 2: Evaluation of Flame Retardancy using UL 94 Vertical Burn Test
-
Objective: To assess the flammability characteristics of the polymer material in a standardized manner.[3][27]
-
Methodology:
-
Prepare standardized test specimens (bars) of the polymer formulation according to the UL 94 specification.
-
Condition the specimens as required by the standard (e.g., at a specific temperature and humidity).
-
Mount a specimen vertically in the test chamber.
-
Apply a calibrated flame to the lower end of the specimen for a specified duration (e.g., 10 seconds).
-
Observe and record the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material's flame retardancy (e.g., V-0, V-1, V-2) based on the test results.
-
Protocol 3: Assessment of Additive Migration ("Blooming")
-
Objective: To visually and analytically assess the surface migration of additives over time.
-
Methodology:
-
Prepare molded plaques of the polymer formulation.
-
Age the plaques under controlled conditions (e.g., elevated temperature in an oven).
-
Visually inspect the surface of the plaques at regular intervals for the appearance of a powder or oily film (bloom).
-
For quantitative analysis, wipe the surface with a solvent-soaked cloth and analyze the extracted material using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the migrated additive.
-
Mandatory Visualization
Caption: Decision workflow for assessing the compatibility of this compound with other polymer additives.
Caption: Potential interaction between radical-scavenging additives and the flame retardant mechanism of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 594-73-0 [smolecule.com]
- 3. fire.tc.faa.gov [fire.tc.faa.gov]
- 4. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. repo.ijiert.org [repo.ijiert.org]
- 6. Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 10. google.com [google.com]
- 11. specialchem.com [specialchem.com]
- 12. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. craftechind.com [craftechind.com]
- 14. rbhltd.com [rbhltd.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 22. tainstruments.com [tainstruments.com]
- 23. youtube.com [youtube.com]
- 24. Polymer-Based Flame-Retardant Asphalt: A Comprehensive Review of Materials, Performance, and Evaluation Methods | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. testextextile.com [testextextile.com]
Validation & Comparative
A Comparative Guide to Allylic Bromination: N-Bromosuccinimide (NBS) vs. Hexabromoethane
For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at an allylic position is a pivotal transformation in the synthesis of complex molecules. The choice of brominating agent is critical to achieving high yield and selectivity. This guide provides an objective comparison between the universally accepted reagent, N-bromosuccinimide (NBS), and the less conventional alternative, hexabromoethane.
Executive Summary
N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, a reaction commonly known as the Wohl-Ziegler reaction.[1][2][3] Its widespread use is attributed to a well-established free-radical chain mechanism that ensures high selectivity for the allylic position by maintaining a low, steady concentration of molecular bromine (Br₂).[4][5][6] This crucial feature minimizes competitive and often undesired side reactions, such as the electrophilic addition of bromine across the double bond.[7] In stark contrast, this compound is not a standard or recommended reagent for this transformation. The scientific literature lacks substantial evidence, quantitative data, and established protocols for its use in selective allylic bromination. While it can serve as a source of bromine radicals, it does not offer the controlled mechanism inherent to NBS, making it an unsuitable choice for achieving the high selectivity required in complex organic synthesis.
Performance Comparison: The Decisive Advantage of NBS
Due to the scarcity of data for this compound in allylic bromination, a direct quantitative comparison is not feasible. Instead, this guide will highlight the well-documented performance of NBS and elucidate the chemical principles that render this compound an inferior choice.
N-Bromosuccinimide (NBS): The Gold Standard
NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6] Its efficacy stems from its ability to provide a constant, low concentration of Br₂ throughout the reaction. This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is generated in situ during the radical chain process.[5][8] By keeping the concentration of Br₂ to a minimum, the radical substitution at the allylic position is favored over the ionic addition to the alkene.[7][9]
Key Performance Aspects of NBS:
-
High Selectivity: NBS demonstrates excellent selectivity for the allylic C-H bond over other positions, including vinylic and aliphatic C-H bonds. This is due to the lower bond dissociation energy of the allylic C-H bond, which leads to the formation of a resonance-stabilized allylic radical.[10]
-
Suppression of Side Reactions: The low concentration of Br₂ prevents the electrophilic addition of bromine across the double bond, which is a common side reaction when using molecular bromine directly.[4][6]
-
Mild Reaction Conditions: The Wohl-Ziegler reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3]
This compound: A Theoretical but Impractical Alternative
This compound (C₂Br₆) is a dense solid.[11] In principle, the homolytic cleavage of a C-Br bond in this compound could generate bromine radicals. However, this process would likely require harsh conditions (e.g., high temperatures or high-energy UV light) and would not provide the controlled, low-level concentration of Br₂ that is the hallmark of the NBS reaction. The likely outcome of using this compound would be a complex mixture of products resulting from indiscriminate radical reactions, including polybromination.[12]
Reaction Mechanisms and Selectivity
The profound difference in the utility of NBS and this compound for allylic bromination is rooted in their distinct reaction mechanisms.
The Wohl-Ziegler Reaction Mechanism (NBS)
The allylic bromination with NBS proceeds through a well-understood radical chain mechanism:[8][10]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the N-Br bond of NBS itself upon exposure to light or heat, generating a small number of bromine radicals (Br•).
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and one molecule of hydrogen bromide (HBr).
-
Propagation (Step 2): The HBr produced reacts with NBS to generate a molecule of molecular bromine (Br₂). This step is crucial for maintaining the low concentration of Br₂.
-
Propagation (Step 3): The allylic radical then reacts with a molecule of Br₂ to yield the desired allylic bromide and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Hypothetical Mechanism with this compound
A hypothetical radical reaction with this compound would likely involve an initial homolysis of a C-Br bond to form a bromine radical and a pentabromoethyl radical. Both of these radical species could then participate in hydrogen abstraction, leading to a much less selective and more complex reaction profile. The controlled generation of a low concentration of Br₂ would be absent.
Experimental Protocols
Allylic Bromination of Cyclohexene with N-Bromosuccinimide
This protocol is a representative example of a Wohl-Ziegler bromination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Reaction flask, condenser, and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in CCl₄.
-
Add NBS (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Initiation with a UV lamp at room temperature is also an alternative.
-
The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the solvent.
-
Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a water and brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromocyclohexene.
-
The product can be further purified by distillation if necessary.
Note: No reliable or standard protocol for the use of this compound in allylic bromination is available in the peer-reviewed literature.
Data Presentation
The following table summarizes the key characteristics and performance indicators for NBS in allylic bromination. A corresponding entry for this compound is omitted due to the lack of available data.
| Parameter | N-Bromosuccinimide (NBS) |
| Typical Substrates | Alkenes with allylic hydrogens, alkylated aromatics |
| Selectivity | High for allylic C-H bonds |
| Common Side Reactions | Electrophilic addition of Br₂ (minimized) |
| Reaction Conditions | Reflux in CCl₄ or other non-polar solvents with radical initiation (light or AIBN/BPO) |
| Advantages | High selectivity, mild conditions, ease of handling (solid), controlled Br₂ concentration |
| Disadvantages | Use of toxic solvents like CCl₄ (though alternatives exist) |
Conclusion
For researchers, scientists, and professionals in drug development requiring a reliable and selective method for allylic bromination, N-bromosuccinimide (NBS) is the unequivocally recommended reagent. Its efficacy is well-documented, and the underlying free-radical mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired byproducts.[4][10] this compound is not a suitable reagent for selective allylic bromination due to a lack of a control mechanism for the bromine concentration, which would likely lead to poor selectivity and a mixture of products. The established reliability and predictable outcomes of the Wohl-Ziegler reaction with NBS make it an indispensable tool in modern organic synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. coconote.app [coconote.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C2Br6 | CID 136384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Comparative Guide to Brominating Agents: Dibromoisocyanuric Acid versus the Elusive Hexabromoethane
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of two potential brominating agents: dibromoisocyanuric acid (DBI), a well-established and powerful reagent, and hexabromoethane, a compound whose role as a practical brominating agent remains largely undocumented in readily available scientific literature.
Executive Summary
Dibromoisocyanuric acid (DBI) stands out as a highly effective and versatile electrophilic brominating agent, particularly for the bromination of deactivated aromatic and heteroaromatic compounds. Extensive experimental data is available, showcasing its superior reactivity compared to other common reagents like N-bromosuccinimide (NBS). In stark contrast, a comprehensive search of scientific databases reveals a significant lack of evidence for the use of this compound as a practical or advantageous brominating agent for general organic synthesis. It is most commonly referenced as a byproduct in free-radical bromination reactions of ethane rather than a reagent of choice. Consequently, a direct, data-driven performance comparison is not feasible. This guide will therefore focus on the well-documented capabilities of DBI, while also presenting the known characteristics of this compound to explain its apparent absence from the synthetic chemist's toolkit for bromination.
Dibromoisocyanuric Acid (DBI): The Powerhouse Brominating Agent
DBI is a white to slightly yellow crystalline powder that has gained recognition as a potent brominating agent, capable of reacting with substrates that are unreactive towards more common reagents like NBS.
Performance Data
The true strength of DBI lies in its ability to brominate deactivated aromatic rings under relatively mild conditions. A classic example is the bromination of nitrobenzene, which is notoriously difficult to functionalize via electrophilic aromatic substitution.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Nitrobenzene | DBI | Concentrated H₂SO₄, 20°C, 5 min | 88 | [1] |
| Nitrobenzene | NBS | Boron trifluoride monohydrate, 100°C, 6 h | 92 | [1] |
| 2,6-Dinitrotoluene | DBI | Concentrated H₂SO₄, rt, 1.5 h | 70 | [2] |
As the data indicates, DBI can achieve high yields in significantly shorter reaction times and at much lower temperatures compared to NBS for deactivated substrates.[1]
Experimental Protocols
Bromination of 2,6-Dinitrotoluene using DBI [2]
-
Materials:
-
2,6-Dinitrotoluene
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Hexane
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
-
Procedure:
-
To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add dibromoisocyanuric acid (433 mg, 1.51 mmol).
-
Stir the mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid.
-
Reaction Mechanism and Workflow
DBI acts as an electrophilic brominating agent. In the presence of a strong acid like sulfuric acid, the bromine atoms in DBI become highly polarized, rendering them potent electrophiles that can attack even electron-poor aromatic rings.
This compound: A Spectator in Bromination Chemistry
This compound is a dense, non-flammable solid. While its structure, C₂Br₆, suggests a high bromine content, its utility as a brominating agent is not supported by available literature.
Known Properties and Applications
-
Formation: this compound is often cited as a potential byproduct of the free-radical bromination of ethane, where successive substitution of hydrogen atoms with bromine occurs.[3]
-
Physical Properties: It is a solid with a high density.
-
Applications: Its primary application appears to be as a flame retardant due to its high bromine content. There is also a mention of its use as a light-sensitive initiator in polymerization reactions.[4]
Why is this compound not a common brominating agent?
The lack of reactivity of the bromine atoms in this compound for typical bromination reactions can be attributed to several factors:
-
Strong C-Br Bonds: The carbon-bromine bonds in this compound are covalent and relatively strong, making the bromine atoms poor leaving groups in electrophilic substitution reactions.
-
Steric Hindrance: The six bulky bromine atoms sterically hinder the approach of a substrate to a bromine atom.
-
Lack of a Driving Force: Unlike DBI or NBS, there is no inherent electronic feature in this compound that promotes the generation of an electrophilic bromine species.
The typical mechanism for bromination using elemental bromine or N-haloimides involves either the generation of a bromine radical (Br•) under UV light or heat for free-radical substitution, or the polarization of the Br-Br or N-Br bond to create an electrophilic bromine source (Br⁺) for electrophilic additions and substitutions.[5][6] this compound does not readily participate in these pathways under standard conditions.
Safety and Handling
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Dibromoisocyanuric Acid | Oxidizer, Corrosive, Acute Toxic | H272: May intensify fire; oxidizer. H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. | P210: Keep away from heat. P220: Keep away from clothing and other combustible materials. P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound | Health Hazard, Irritant | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safety data is compiled from various sources and should be confirmed with the specific Safety Data Sheet (SDS) from the supplier.
Conclusion
For researchers seeking a potent and reliable brominating agent, particularly for challenging substrates, dibromoisocyanuric acid is an excellent choice , supported by a solid foundation of experimental evidence. Its high reactivity, often under mild conditions, makes it a valuable tool in organic synthesis.
This compound, on the other hand, does not appear to be a viable brominating agent for general synthetic purposes. The available scientific literature points to its role as a byproduct and a flame retardant, with no significant data supporting its use to introduce bromine atoms into organic molecules in a controlled and efficient manner. Therefore, for practical bromination reactions, chemists should turn to well-established reagents like DBI.
References
A Comparative Analysis of Hexabromoethane and Phosphorus-Based Flame Retardants for Polyolefins
For Researchers, Scientists, and Product Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of an appropriate flame retardant is critical in enhancing the fire safety of polyolefin-based materials. This guide provides a detailed comparison between the halogenated flame retardant, hexabromoethane, and a prominent class of halogen-free alternatives, phosphorus-based flame retardants. This analysis is based on their mechanisms of action, and key performance metrics including Limiting Oxygen Index (LOI), UL-94 vertical burning classification, and thermal stability as determined by Thermogravimetric Analysis (TGA).
Performance Data Summary
A comprehensive literature search for direct comparative studies between this compound and various phosphorus-based flame retardants in polyolefins under identical conditions yielded limited quantitative data for this compound. The following tables summarize the available performance data for common phosphorus-based flame retardants in polypropylene (PP) and polyethylene (PE).
Table 1: Flame Retardant Performance in Polypropylene (PP)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating | TGA Data (Td-onset / Td-max °C) |
| Phosphorus-Based | |||||
| Ammonium Polyphosphate (APP) | PP | 20 | 27.6 | V-0 | ~250-300 / Not Specified |
| Red Phosphorus (RP) & Synergist | PP | Not Specified | >30 | V-0 | Not Specified |
| This compound | |||||
| This compound | PP | Not Specified | Data Not Available | Data Not Available | Data Not Available |
Table 2: Flame Retardant Performance in Polyethylene (PE)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating | TGA Data (Td-onset / Td-max °C) |
| Phosphorus-Based | |||||
| Red Phosphorus (RP) & Synergist | LDPE | 10 (MRP) + 30 (AHP) | 25.5 | V-0 | Enhanced thermal stability |
| Ammonium Polyphosphate (APP) & Synergist | LDPE/LLDPE | 35 | Not Specified | V-0 | Increased degradation temperature by >15°C |
| This compound | |||||
| This compound | PE | Not Specified | Data Not Available | Data Not Available | Data Not Available |
Note: The performance of flame retardants is highly dependent on the specific polymer grade, processing conditions, and the presence of synergistic agents. The data presented is for illustrative purposes based on available literature.
Mechanisms of Flame Retardancy
The fundamental difference in the mode of action between this compound and phosphorus-based flame retardants lies in the phase in which they interrupt the combustion cycle.
This compound: Gas-Phase Inhibition
Brominated flame retardants, including this compound, primarily function in the gas phase .[1] During combustion, the C-Br bonds break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame, which are essential for the propagation of the combustion chain reaction.[1] This interruption of the radical chain reaction cools the flame and reduces the rate of combustion.
Phosphorus-Based Flame Retardants: Condensed- and Gas-Phase Actions
Phosphorus-based flame retardants exhibit a more complex mechanism, acting in both the condensed phase and, in some cases, the gas phase .[2][3][4]
-
Condensed-Phase Action: Upon heating, phosphorus compounds can form phosphoric acid. This acid acts as a catalyst for the dehydration of the polyolefin, promoting the formation of a stable, insulating char layer on the polymer surface.[2] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds.
-
Gas-Phase Action: Some phosphorus compounds can also release phosphorus-containing radicals (e.g., PO•) into the gas phase, which, similar to bromine radicals, can quench the flame-propagating radicals.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A specimen of specified dimensions is prepared from the polyolefin composite.
-
Apparatus: A heat-resistant glass column containing a specimen holder is used. The base of the column is filled with glass beads to ensure proper gas mixing.
-
Procedure:
-
The specimen is mounted vertically in the holder inside the glass column.
-
A mixture of oxygen and nitrogen is introduced from the bottom of the column at a controlled flow rate.
-
The top of the specimen is ignited with a flame.
-
The concentration of oxygen is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
-
-
Data: The LOI is expressed as the volume percentage of oxygen.
UL-94 Vertical Burning Test
The UL-94 test is a widely used standard to assess the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test.
-
Specimen Preparation: Rectangular bar specimens of the polyolefin composite are prepared to specified dimensions.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a surgical cotton patch are required.
-
Procedure:
-
A specimen is clamped vertically.
-
A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding whether flaming drips ignite the cotton placed below the specimen.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for any set of 5 specimens is ≤ 50 seconds. No flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. No flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.
-
Thermogravimetric Analysis (TGA) - ASTM E1131
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the material.
-
Specimen Preparation: A small, representative sample of the polyolefin composite is accurately weighed.
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas flow control system.
-
Procedure:
-
The sample is placed in a sample pan within the TGA furnace.
-
The furnace is heated at a controlled rate (e.g., 10 or 20 °C/min) over a specified temperature range.
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data: The TGA curve plots percentage weight loss versus temperature. The onset of decomposition (Td-onset) and the temperature of maximum weight loss rate (Td-max) are key parameters for assessing thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance comparison of flame retardants for plastics | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 3. electronics.org [electronics.org]
- 4. Recent Advances in Halogen-Free Flame Retardants for Polyolefin Cable Sheath Materials - PMC [pmc.ncbi.nlm.nih.gov]
Halogen-Free Flame Retardants: A Superior, Safer Alternative to Hexabromoethane in Epoxy Resins
A comprehensive guide for researchers and product development professionals on the performance and mechanisms of next-generation, environmentally-benign flame retardants for epoxy resins.
The pervasive use of epoxy resins in electronics, aerospace, and construction necessitates robust fire safety measures. For decades, halogenated compounds like hexabromoethane have been the standard, but mounting concerns over their environmental persistence and the release of toxic, corrosive gases upon combustion have driven a paradigm shift towards halogen-free alternatives. This guide provides an in-depth comparison of leading halogen-free flame retardants, focusing on phosphorus-based compounds, particularly derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), as viable replacements for this compound in epoxy resin formulations.
Performance Comparison of Halogen-Free Flame Retardants
The efficacy of a flame retardant is a multi-faceted evaluation, encompassing its ability to inhibit ignition, reduce heat release, and minimize smoke production. The following tables summarize the quantitative performance of various halogen-free flame retardants in epoxy resins, benchmarked against the baseline performance of unmodified epoxy.
Table 1: Flammability Characteristics of Epoxy Resins with Halogen-Free Flame Retardants
| Flame Retardant System | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Neat Epoxy Resin | 0 | 18 - 26.2 | No Rating/Failed | [1][2][3] |
| DOPO-based (BADO) | 5 | 28.3 | V-0 | [4] |
| DOPO-based (DOPO-AI) | 5 | 32.7 | V-0 | [4] |
| DOPO-based (FPD) | 7 (0.91% P) | 34.9 | V-0 | [5] |
| DOPO-based (BDD) | 0.25% P | 33.4 | V-0 | [6] |
| DOPO-based (TAD) | 4 | 33.4 | V-0 | [3] |
| PEI-APP / DOPO-derivative (5a) | 6 / 6 | 28.9 | V-0 | [7] |
| Ammonium Polyphosphate (APP) | 10 | 23.3 | V-1 | [1] |
| APP / Zinc Borate (ZnB) | 10 / 5 | 28.0 | V-0 | [1] |
| APP / ZnB / Zirconium Oxide (ZrO2) | 10 / 5 / 2 | 29.1 | V-0 | [1] |
Table 2: Cone Calorimetry Data for Epoxy Resins with Halogen-Free Flame Retardants
| Flame Retardant System | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Production (TSP) (m²) | Reference |
| Neat Epoxy Resin | 0 | ~1000-1200 | ~100-120 | High | [8][9] |
| DOPO-CuPc | 15 | Reduced by 47.8% | Reduced by 28.2% | Reduced by 46.2% | [8] |
| DOPO-based (ATZ) | 6 | Reduced by 26% | Lowered | Lowered | [9] |
| APP / ZnB / ZrO2 | 10 / 5 / 2 | Reduced by 42.8% | - | Reduced by 48.1% | [1] |
Flame Retardant Mechanisms: A Two-Pronged Approach
Phosphorus-based flame retardants, particularly DOPO and its derivatives, exhibit a dual-mode of action, functioning in both the gas and condensed phases to effectively quench fires.[10][11] This multi-faceted mechanism contributes to their high efficiency at lower loading levels compared to many other flame retardants.
Gas Phase Inhibition
Upon thermal decomposition, phosphorus-containing flame retardants release volatile phosphorus-based radicals (e.g., PO•, HPO•) into the gas phase.[6][12] These radicals act as scavengers, interrupting the exothermic combustion cycle by capturing highly reactive H• and •OH radicals, which are essential for flame propagation.[6][9] This "flame poisoning" effect reduces the energy of the flame and can even extinguish it.[6]
Condensed Phase Charring
Simultaneously, in the condensed (solid) phase, the phosphorus compounds promote the dehydration and carbonization of the epoxy resin.[12] This process leads to the formation of a stable, insulating char layer on the surface of the material.[8][12] This char layer acts as a physical barrier, limiting the release of flammable volatile compounds from the polymer and shielding the underlying material from heat and oxygen, thus suppressing combustion.[6][12] Many DOPO-based systems work synergistically with other elements like nitrogen and silicon to enhance the stability and integrity of this protective char layer.[8]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel DOPO-based ionic liquid flame retardant and its application in epoxy resin - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. New DOPO-based Flame Retardants: Synthesis and Flame-retardant Properties of Modified Epoxy Resin [journal.hep.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
The Halogen Question: A Comparative Look at Flame Retardants in Polymers via Cone Calorimetry
A detailed analysis of cone calorimetry data reveals the performance of brominated flame retardants in polymers against their non-halogenated counterparts, offering crucial insights for researchers and product development professionals in material science.
In the ongoing effort to enhance the fire safety of polymeric materials, flame retardants play a pivotal role. Among the various types, halogenated compounds, particularly brominated flame retardants (BFRs), have long been utilized for their effectiveness. This guide provides a comparative analysis of the performance of polymers containing a common BFR, decabromodiphenyl ether (DecaBDE), against polymers treated with non-halogenated alternatives such as ammonium polyphosphate (APP) and magnesium hydroxide (MH), based on cone calorimetry data. While specific data for hexabromoethane is limited in publicly available research, DecaBDE serves as a representative example of a widely studied polybrominated flame retardant.
Executive Summary of Cone Calorimetry Data
The fire performance of polymers is quantitatively assessed using a cone calorimeter, which measures key parameters like the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate (MLR). These parameters provide a comprehensive view of a material's flammability characteristics. The data presented below, compiled from various studies, compares the effects of DecaBDE, APP, and MH on the fire retardancy of common polymers such as polypropylene (PP) and polyethylene (PE).
| Polymer System | Flame Retardant | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Polypropylene (PP) | None | - | 1750 | 120 | <1 |
| 30% DecaBDE/Sb₂O₃ | - | 450 | 80 | - | |
| 30% APP | 35 | 320 | 65 | 11.2 | |
| Polyethylene (PE) | None | 35 | 1800 | 125 | <1 |
| 20% DecaBDE/Sb₂O₃ | 25 | 400 | 70 | - | |
| 30% MH | 45 | 650 | 90 | 35 |
Note: The data is aggregated from multiple sources and serves for comparative purposes. The exact values can vary based on specific formulations and test conditions.
Detailed Experimental Protocols
The data presented in this guide is based on standardized cone calorimetry testing procedures. A summary of the typical experimental protocol is provided below.
Apparatus: Cone calorimeter (ISO 5660, ASTM E1354).
Sample Preparation: Polymer samples containing the specified weight percentage of flame retardant are typically compression molded into 100 mm x 100 mm x 3 mm plaques. The samples are conditioned at 23°C and 50% relative humidity for at least 24 hours prior to testing.
Test Procedure:
-
The sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
The sample is positioned horizontally under a conical radiant heater.
-
A constant external heat flux, typically 35 kW/m² or 50 kW/m², is applied to the sample surface.
-
A spark igniter is positioned above the sample to ignite the flammable gases produced during pyrolysis.
-
During the test, the oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate based on the oxygen consumption principle.[1][2]
-
The mass of the sample is continuously monitored using a load cell to determine the mass loss rate.
-
Smoke production is measured using a laser photometer system.
-
The test is typically terminated when flaming ceases or after a predetermined time.
Mechanism of Action: A Visualized Comparison
The flame retardant mechanisms of halogenated and non-halogenated additives differ significantly. Brominated flame retardants primarily act in the gas phase, while phosphorus and mineral-based retardants tend to work in the condensed phase.
Caption: Comparative signaling pathways of gas phase and condensed phase flame retardants.
Performance Comparison and Discussion
Brominated Flame Retardants (e.g., DecaBDE):
Decabromodiphenyl ether, often used in conjunction with antimony trioxide (Sb₂O₃) as a synergist, is highly effective at reducing the peak heat release rate (pHRR).[3] It functions by releasing bromine radicals into the gas phase during combustion. These radicals interrupt the chain reactions of the fire, effectively "poisoning" the flame.[4] This gas-phase mechanism is very efficient at flame extinguishment. However, brominated flame retardants can lead to an increase in the production of smoke and toxic gases like carbon monoxide.[5]
Non-Halogenated Flame Retardants:
-
Ammonium Polyphosphate (APP): APP is an intumescent flame retardant. Upon heating, it decomposes to form phosphoric acid, which catalyzes the dehydration of the polymer to form a stable carbonaceous char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[6][7] The data shows that APP is very effective at reducing the pHRR and THR, and it significantly increases the char yield.
-
Magnesium Hydroxide (MH): MH is a mineral-based flame retardant that functions through an endothermic decomposition. When heated, it releases water vapor, which cools the polymer surface and dilutes the flammable gases in the gas phase. The resulting magnesium oxide residue can also form a protective layer on the polymer surface.[8][9][10] MH is effective at increasing the time to ignition and reducing the heat release rate.
Conclusion
The choice of flame retardant significantly impacts the fire performance of polymers. While brominated flame retardants like DecaBDE are highly effective at quenching flames in the gas phase, non-halogenated alternatives such as ammonium polyphosphate and magnesium hydroxide offer competitive flame retardancy through condensed-phase mechanisms, often with the added benefits of reduced smoke and toxic gas production. The selection of an appropriate flame retardant system requires a thorough evaluation of the desired fire safety standards, processing characteristics, and environmental considerations for the specific polymer application. This comparative guide, based on cone calorimetry analysis, provides a foundational understanding for researchers and professionals to make informed decisions in the development of fire-safe polymeric materials.
References
- 1. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nist.gov [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polymer-Based Flame-Retardant Asphalt: A Comprehensive Review of Materials, Performance, and Evaluation Methods [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Thermogravimetric analysis (TGA) to evaluate the thermal stability of Hexabromoethane.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of Hexabromoethane (HBE) against other perhalogenated ethane analogs. The information presented herein is supported by experimental data and established chemical principles to offer an objective evaluation for professionals in research and development.
Introduction to Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials.[1] It measures the change in mass of a sample as it is heated at a controlled rate.[2] The resulting data, often presented as a TGA curve, reveals the temperatures at which decomposition occurs and the extent of mass loss, providing crucial insights into the material's stability under thermal stress.[3]
Comparative Thermal Stability of Perhalogenated Ethanes
The thermal stability of perhalogenated ethanes (C₂X₆, where X is a halogen) is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the halogen group, leading to a predictable trend in thermal stability.
Table 1: Comparison of Thermal Decomposition Data for Perhalogenated Ethanes
| Compound | Formula | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Primary Decomposition Product(s) |
| Hexachloroethane | C₂Cl₆ | ~180 - 190 | Not Clearly Defined (Sublimes) | Sublimes before significant decomposition |
| This compound | C₂Br₆ | ~210 - 215 | >215 | Tetrabromoethylene (C₂Br₄) [4] |
| Hexaiodoethane | C₂I₆ | Lower than HBE (Expected) | Not Readily Available | Expected to be unstable |
The data indicates that this compound exhibits a higher onset of decomposition compared to Hexachloroethane, which tends to sublime before significant decomposition. The thermal stability trend is directly correlated with the carbon-halogen bond strength, which decreases from chlorine to bromine to iodine.
Experimental Protocols
A standardized TGA protocol is essential for the accurate comparison of thermal stability. The following methodology can be adapted for the analysis of this compound and its analogs.
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Key parameters to determine include the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at specific temperature intervals.
Visualization of Decomposition and Stability
The following diagrams illustrate the thermal decomposition pathway of this compound and the logical relationship of thermal stability among perhalogenated ethanes.
Caption: Thermal decomposition pathway of this compound.
References
Gel permeation chromatography (GPC) characterization of polymers synthesized with Hexabromoethane.
For researchers, scientists, and drug development professionals, understanding the precise molecular weight and distribution of polymers is paramount. Gel Permeation Chromatography (GPC) stands as a cornerstone technique for this characterization. This guide delves into the characterization of polymers synthesized in the presence of halogenated compounds, with a specific focus on the theoretical role of hexabromoethane and a practical comparison with commonly employed halogenated initiators.
Initial investigations into the use of this compound as a conventional initiator or chain transfer agent in polymer synthesis reveal a significant lack of documented applications and corresponding Gel Permeation Chromatography (GPC) data. While polyhalogenated alkanes can theoretically act as sources of radicals upon thermal or photochemical decomposition, the practical application of this compound in this context is not well-established in scientific literature. This is likely due to several factors, including the high bromine content which can lead to complex side reactions, and the availability of more efficient and controllable initiating systems.
In contrast, other halogenated organic compounds, particularly alkyl halides, are fundamental to controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, all of which are readily characterized by GPC.
Comparative GPC Analysis: ATRP Initiators vs. Hypothetical this compound Initiation
To illustrate the differences in polymer characteristics, the following table presents a comparative summary of expected GPC data for polymers synthesized using a standard ATRP initiator versus a hypothetical scenario using this compound as a thermal initiator.
| Parameter | Polymer Synthesized with Alkyl Halide (ATRP Initiator) | Hypothetical Polymer Synthesized with this compound | Alternative Controlled Radical Polymerization Initiator (e.g., RAFT agent) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 100,000+ (predictable based on monomer/initiator ratio) | Highly variable, likely low due to chain transfer | 10,000 - 200,000+ (predictable) |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 11,000 - 110,000+ | Broad distribution, difficult to predict | 10,500 - 210,000+ |
| Polydispersity Index (PDI = Mw/Mn) | 1.05 - 1.3 (narrow) | > 2.0 (broad) | 1.05 - 1.2 (very narrow) |
| GPC Elugram Peak Shape | Symmetrical and narrow | Broad and potentially multimodal | Symmetrical and very narrow |
Experimental Protocols
General Protocol for Atom Transfer Radical Polymerization (ATRP)
A typical ATRP procedure is as follows:
-
Monomer and Solvent Degassing: The monomer (e.g., methyl methacrylate) and solvent (e.g., anisole) are placed in a Schlenk flask and degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.
-
Catalyst and Ligand Addition: The copper(I) halide catalyst (e.g., CuBr) and a suitable ligand (e.g., PMDETA) are added to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Initiator Injection: The alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) is injected into the reaction mixture to start the polymerization.
-
Polymerization: The reaction is allowed to proceed at a specific temperature for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The polymer is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The purified polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Standard Protocol for Gel Permeation Chromatography (GPC) Analysis
The molecular weight and polydispersity of the synthesized polymers are determined by GPC:
-
Sample Preparation: A small amount of the dried polymer (typically 1-2 mg/mL) is dissolved in a suitable GPC eluent (e.g., tetrahydrofuran - THF). The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) standards for calibration is used.
-
Analysis Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 100 µL
-
-
Data Analysis: The elution profile of the polymer is recorded, and the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated based on the calibration curve generated from the polymer standards.
Visualizing Polymerization and Characterization Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of controlled radical polymerization and the experimental workflow for GPC analysis.
A Researcher's Guide to NMR Spectroscopy for the Analysis of Hexabromoethane Reaction Products
In the realm of synthetic chemistry and drug development, the precise characterization of reaction products is paramount. For reactions involving organobromine compounds such as hexabromoethane, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical tool. This guide provides a comparative analysis of using ¹H and ¹³C NMR for the elucidation of products from this compound reactions, complete with experimental data and detailed protocols.
Comparative Analysis of NMR Spectroscopy
NMR spectroscopy allows for the non-destructive analysis of molecular structures, providing detailed information on the chemical environment of individual atoms. For the analysis of this compound (C₂Br₆) and its potential reaction products, both ¹H and ¹³C NMR offer unique insights. This compound itself, lacking any hydrogen atoms, will not produce a ¹H NMR signal, but its carbon environment can be probed using ¹³C NMR. The introduction of hydrogen atoms through reactions like reduction or substitution will yield informative ¹H NMR spectra.
Data Presentation: Predicted NMR Data for this compound and Potential Reaction Products
To illustrate the utility of NMR in identifying reaction products, consider a hypothetical partial reduction of this compound. The resulting products could include various isomers of tetrabromoethane and pentabromoethane. The predicted chemical shifts in the following table are based on established principles of NMR spectroscopy and data from related bromoalkanes.[1][2][3][4][5][6][7][8]
| Compound | Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | N/A | N/A | ~55-65 |
| Pentabromoethane | N/A | ~6.0-7.0 (singlet) | ~40-50 (-CHBr₂), ~50-60 (-CBr₃) |
| 1,1,1,2-Tetrabromoethane | ~4.5-5.5 (singlet) | ~35-45 (-CH₂Br), ~50-60 (-CBr₃) | |
| 1,1,2,2-Tetrabromoethane | ~6.0 (singlet) | ~40-50 (-CHBr₂) |
Note: These are estimated chemical shifts. Actual values can vary based on solvent and other experimental conditions.
Experimental Protocols
A generalized protocol for the analysis of a this compound reaction mixture using NMR spectroscopy is as follows.
1. Sample Preparation:
-
Reaction Quenching and Workup: Once the reaction is deemed complete, it should be quenched appropriately (e.g., by adding a solution of sodium thiosulfate to remove excess bromine). The organic products should then be extracted using a suitable solvent like dichloromethane or diethyl ether.
-
Solvent Removal: The solvent from the extracted organic layer is carefully removed under reduced pressure using a rotary evaporator.
-
Dissolution for NMR: The crude product mixture is then dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[2][3][6][7] The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.[2][6]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS) or 1,2-dibromoethane, can be added.[9] TMS is often used as a reference for chemical shifts, set to 0.0 ppm.[2][3][6][7]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A carbon NMR experiment, typically a proton-decoupled experiment, is then run. This provides a single peak for each unique carbon atom.
3. Data Analysis:
-
Chemical Shifts: The position of the signals (chemical shifts) provides information about the electronic environment of the nuclei.
-
Integration: In ¹H NMR, the area under each peak is proportional to the number of protons it represents, allowing for the determination of relative ratios of different products.
-
Splitting Patterns (Coupling): The splitting of signals in high-resolution ¹H NMR spectra (spin-spin coupling) reveals information about adjacent non-equivalent protons. This is analyzed using the n+1 rule.[2][6]
Visualization of Experimental and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in the NMR analysis of this compound reaction products.
Caption: Experimental workflow from this compound reaction to NMR analysis.
Caption: Logical relationships in NMR data interpretation for product identification.
Alternative Analytical Techniques
While NMR is a cornerstone of structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the products and fragmentation patterns that can aid in identification.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For instance, the appearance of C-H stretching vibrations would indicate a successful reduction of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the components of the reaction mixture and provide mass spectra for each, which is particularly useful for analyzing the purity of the products.
References
- 1. Bromoethane(74-96-4) 13C NMR [m.chemicalbook.com]
- 2. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,2-Dibromoethane(106-93-4) 13C NMR spectrum [chemicalbook.com]
- 5. 1,1-Dibromoethane(557-91-5) 13C NMR spectrum [chemicalbook.com]
- 6. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1,2-Dibromoethane(106-93-4) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
A Comparative Analysis of the Flame Retardant Efficacy of Common Brominated Compounds
For researchers, scientists, and professionals in material science and product development, this guide offers an objective comparison of the flame retardant efficiency of widely used brominated compounds. This analysis is supported by experimental data from standardized testing methodologies to provide a clear understanding of their performance.
Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used in a variety of polymers to reduce their flammability.[1] Their primary function is to inhibit or suppress the combustion process, thereby enhancing the fire safety of materials used in electronics, construction, and textiles.[2] The effectiveness of these compounds varies depending on their chemical structure and the polymer matrix in which they are incorporated. This guide focuses on a comparative study of three major classes of BFRs: Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and Polybrominated Diphenyl Ethers (PBDEs).
Mechanism of Flame Retardancy
Brominated flame retardants primarily act in the gas phase of a fire, interrupting the chemical chain reactions of combustion.[3] Upon heating, the BFRs decompose and release hydrogen bromide (HBr).[4] HBr is a radical scavenger that reacts with high-energy radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, which are essential for propagating the fire. This "quenching" effect replaces the highly reactive radicals with less reactive bromine radicals (Br•), slowing down or extinguishing the combustion process.[5][6] Some brominated compounds can also act in the condensed phase by promoting char formation, which creates an insulating layer that protects the polymer from heat and oxygen.
dot
Figure 1: General mechanism of action for brominated flame retardants.
Comparative Performance Data
The flame retardant efficiency of TBBPA, HBCD, and a representative PBDE (Decabromodiphenyl ether, DecaBDE) in different polymer matrices is summarized below. The data is compiled from various studies and presented to facilitate a direct comparison.
In Acrylonitrile Butadiene Styrene (ABS)
| Flame Retardant | Loading (% by wt.) | LOI (%) | UL-94 Rating (3.2 mm) | pHRR (kW/m²) | THR (MJ/m²) |
| None | 0 | 18.5 | HB | ~1050 | ~95 |
| TBBPA + Sb₂O₃ (2:1) | 15 | 27.0 | V-0 | ~150 | ~60 |
| DecaBDE + Sb₂O₃ (2:1) | 15 | 29.0 | V-0 | ~120 | ~55 |
Note: Antimony trioxide (Sb₂O₃) is a common synergist used with brominated flame retardants.[3] One study showed that for ABS resin, a composite system of TBBPA and antimony trioxide in a 2:1 mass ratio, with a bromine content over 10%, achieved a UL 94 V-0 rating.[7] Another study on flame-retardant ABS found that adding TBBPA with antimony trioxide could meet UL 94 V-0 requirements.[8]
In High Impact Polystyrene (HIPS)
| Flame Retardant | Loading (% by wt.) | LOI (%) | UL-94 Rating (3.2 mm) | pHRR (kW/m²) | THR (MJ/m²) |
| None | 0 | 18.0 | HB | ~1200 | ~110 |
| HBCD | 12 | 26.5 | V-2 | ~350 | ~80 |
| DecaBDE + Sb₂O₃ (3:1) | 12 | 28.0 | V-0 | ~200 | ~70 |
In Epoxy Resins (for Printed Circuit Boards)
| Flame Retardant | Bromine Content (% by wt.) | LOI (%) | UL-94 Rating (1.6 mm) |
| None | 0 | 19.0 | Fails |
| TBBPA (reactive) | 18-21 | 35.0 | V-0 |
TBBPA is predominantly used as a reactive flame retardant in epoxy resins for printed circuit boards, where it is chemically bound to the polymer backbone.[1][9] This reactive integration minimizes its potential to leach out of the final product.
Experimental Protocols
The following are summaries of the standardized test methods used to generate the data in this guide.
Limiting Oxygen Index (LOI) - ASTM D2863
The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[10][11]
dot
Figure 2: Workflow for the Limiting Oxygen Index (LOI) test.
A higher LOI value indicates better flame retardancy.[12] The test specimen is typically a small bar clamped vertically in a glass chimney.[13]
UL-94 Vertical Burn Test
The UL-94 standard is a widely recognized test for the flammability of plastic materials.[14][15] The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test.[16]
dot
Figure 3: Workflow for the UL-94 Vertical Burn Test.
The classification criteria are based on the duration of flaming and glowing after the ignition source is removed, and whether flaming drips ignite a cotton swatch placed below the specimen.[17]
Cone Calorimetry - ISO 5660-1
The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials.[18] It measures several key parameters, including the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR).[19][20]
A 100mm x 100mm specimen is exposed to a specific level of radiant heat from a conical heater.[21][22] The principle of oxygen consumption is used to calculate the heat release rate, where approximately 13.1 kJ of heat is released for every gram of oxygen consumed.[21]
Conclusion
The selection of a brominated flame retardant is a multifactorial decision that depends on the polymer type, the required level of fire safety, processing conditions, and regulatory considerations. As the data indicates, PBDEs, such as DecaBDE, often exhibit high flame retardant efficiency, reflected in high LOI values and low heat release rates. TBBPA is highly effective in epoxy resins, particularly in its reactive form, which is crucial for the electronics industry. HBCD has been a common choice for polystyrene foams, though its use is now restricted in many regions due to environmental concerns. This comparative guide provides a foundational understanding of the performance of these key brominated compounds, supported by standardized experimental data, to aid in the material selection and development process.
References
- 1. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 6. The science of Flame retardants - Flame Retardants - Preventing Firesand Protecting People - BSEF [flameretardantsguide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uml.edu [uml.edu]
- 10. kiyorndlab.com [kiyorndlab.com]
- 11. polymertesting.in [polymertesting.in]
- 12. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 13. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 14. blog.polytechinc.com [blog.polytechinc.com]
- 15. protolabs.com [protolabs.com]
- 16. lisungroup.com [lisungroup.com]
- 17. cdn.lairdtech.com [cdn.lairdtech.com]
- 18. mdpi.com [mdpi.com]
- 19. measurlabs.com [measurlabs.com]
- 20. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 21. multimedia.3m.com [multimedia.3m.com]
- 22. imorules.com [imorules.com]
A Comparative Analysis of Hexabromoethane and Other Halogenated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Performance
This guide provides a comprehensive comparison of the flame retardant efficacy of hexabromoethane against other widely used halogenated flame retardants, namely decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA). This document is intended to serve as a valuable resource for researchers and professionals in material science and safety, offering a data-driven overview of performance metrics, experimental methodologies, and mechanisms of action.
Quantitative Performance Evaluation
The efficacy of a flame retardant is primarily assessed through a series of standardized tests that measure its ability to inhibit or suppress combustion. Key performance indicators include the Limiting Oxygen Index (LOI), UL 94 vertical burn test ratings, and thermal stability as determined by Thermogravimetric Analysis (TGA). The following table summarizes the available data for this compound and its counterparts in various polymer matrices.
| Flame Retardant | Polymer Matrix | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (Thickness) | Key TGA Observations (Decomposition Temp.) |
| This compound | Data not available | Data not available | Data not available | Data not available | Decomposes upon heating to release bromine-containing gases. |
| Decabromodiphenyl ether (DecaBDE) | High Impact Polystyrene (HIPS) | 12 | Not specified | V-0 | Onset of degradation around 412.9°C.[1] |
| Decabromodiphenyl ether (DecaBDE) | Epoxy/Glass Fiber | 50 | 39.9 | V-0 | Decreased thermal stability with increased loading.[2] |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | Not specified | 68.5 | Not specified | Main degradation between 275-345°C.[3][4] |
| Tetrabromobisphenol A (TBBPA) | Polycarbonate | Not specified | Not specified | V-0 | Decomposes over a broad range from 200-330°C.[5] |
Note: Direct comparative data for this compound is limited in the reviewed literature. The data for DecaBDE and TBBPA is provided for context and comparison of commonly used brominated flame retardants. The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of synergists.
Mechanism of Action: Halogenated Flame Retardants
Halogenated flame retardants, including this compound, primarily function in the gas phase of a fire. Upon heating, the C-Br bonds break, releasing bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reactions in the flame, effectively quenching the fire. The generally accepted mechanism is as follows:
-
Initiation: The flame retardant (R-Br) decomposes under heat to produce a bromine radical.
-
Radical Scavenging: The bromine radical reacts with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, forming less reactive species. This process reduces the overall energy of the flame and slows down the combustion process.
This mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of flame retardant efficacy.
Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863, ISO 4589-2
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: A heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.
-
Procedure:
-
A vertically oriented specimen of specified dimensions is placed in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the specimen.
-
UL 94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
-
Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a wing tip, a specimen holder, and a surgical cotton patch.
-
Procedure:
-
A rectangular bar specimen of the material is held vertically by a clamp at its upper end.
-
A burner flame of specified height and characteristics is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
As soon as flaming combustion ceases, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time and the duration of glowing combustion (afterglow time) are recorded.
-
Observations are made regarding whether flaming drips ignite the cotton patch placed 300 mm below the specimen.
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton. V-0 is the most flame-retardant classification.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on the thermal stability and decomposition characteristics of the material.
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.
-
Procedure:
-
A small amount of the sample is placed in the sample pan.
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range.
-
The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen or an oxidative gas like air.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Presentation: The results are presented as a TGA curve, plotting the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps identify the temperatures of maximum decomposition.
Conclusion
While specific quantitative data for the flame retardant performance of this compound remains limited in readily available literature, its chemical structure, rich in bromine content, suggests it operates through the established gas-phase radical scavenging mechanism typical of halogenated flame retardants. For a comprehensive evaluation, further experimental studies directly comparing this compound with other flame retardants in various polymer matrices under standardized test conditions are necessary. The provided data for DecaBDE and TBBPA serve as a benchmark for the performance levels expected from high-efficacy brominated flame retardants. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to conduct such comparative analyses.
References
Safety Operating Guide
Safe Disposal of Hexabromoethane: A Procedural Guide for Laboratory Professionals
The proper disposal of hexabromoethane, a halogenated hydrocarbon, is critical to ensuring laboratory safety and environmental protection.[1][2] Adherence to established protocols for handling and waste management is mandatory for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific hazard information.[3] this compound is harmful if swallowed, causes skin and serious eye irritation, and may be fatal if inhaled.[4] When handling this compound, appropriate personal protective equipment (PPE) is essential.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection, and respiratory protection. Work should be conducted under a chemical fume hood.[4][5] | [4][5] |
| Handling | Avoid generating vapors or aerosols. Do not inhale the substance. Prevent contact with skin and eyes.[4] | [4] |
| Storage of Unused Product | Keep the container tightly closed in a dry, cool, and well-ventilated area. Store locked up.[3][4][6] | [3][4][6] |
| In case of a Spill | Contain the leak and absorb it with an inert material. Place the contaminated material in a sealed bag and label it as hazardous waste for disposal.[3][7] | [3][7] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as regulated chemical waste, specifically as a halogenated solvent waste stream.[3] Mixing this waste with other non-halogenated waste streams should be avoided to reduce disposal costs and prevent dangerous reactions.[3][8]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container : Select a clearly labeled, appropriate waste collection container for "Halogenated Solvent Waste."[3]
-
Segregate Waste : Ensure that only this compound and other compatible halogenated hydrocarbon waste are added to this container. Do not mix with non-halogenated solvents, heavy metals, pesticides, or cyanides.[3]
-
Conduct Transfers in a Fume Hood : All transfers of this compound waste into the collection container must be performed inside a functioning chemical fume hood to minimize inhalation exposure.[3]
-
Seal the Container : Keep the waste container tightly closed when not in use.[3][6]
-
Labeling : Affix a hazardous waste tag to the container. This tag must include generator information, the waste stream type (Halogenated Solvents), and all chemical constituents with their approximate percentages.[3]
-
Storage of Waste Container : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The container should be placed in secondary containment.[3]
Arranging for Final Disposal
Once the waste container is approximately three-quarters full, arrange for its collection by a certified hazardous waste disposal service.[3] Do not dispose of this compound down the drain or by evaporation.[5] The final disposal will be conducted at an approved waste disposal plant, likely through high-temperature incineration or another specialized method for halogenated hydrocarbons.[4][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Hexabromoethane: Comprehensive Safety and Handling Protocols
This guide provides essential safety, handling, and disposal procedures for Hexabromoethane (CAS No. 594-73-0), tailored for research and drug development professionals. Adherence to these protocols is critical to mitigate the significant health risks associated with this compound.
Hazard Overview
This compound is a hazardous chemical that poses multiple health risks. It is classified as toxic if it comes into contact with the skin or is inhaled, and it can be fatal if inhaled.[1] The substance causes skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects. Due to its hazardous nature, proper handling and disposal are essential.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Routine Handling (Small Quantities in a Fume Hood) | Eye/Face Protection: Chemical splash goggles or safety glasses with side shields.[3] Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Body Protection: Laboratory coat.[4] Footwear: Closed-toe shoes.[5] |
| Handling Larger Quantities or Operations with Splash Potential | Eye/Face Protection: Chemical splash goggles and a face shield.[3] Hand Protection: Double-gloving with chemical-resistant gloves. Body Protection: Chemical-resistant apron or coveralls over a lab coat.[4] Footwear: Chemical-resistant boots.[5] |
| Spill Cleanup or Emergency Response | Respiratory Protection: Full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required when vapors or aerosols are generated.[1][3] Eye/Face Protection: Full-face respirator provides eye and face protection. Hand Protection: Heavy-duty, chemical-resistant gloves. Body Protection: Totally encapsulated chemical- and vapor-protective suit.[6] |
Standard Operating Procedures for Handling
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure a chemical spill kit is readily accessible.
-
Demarcate the work area and restrict access.
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Handle this compound in the smallest quantities necessary for the experiment.
-
Avoid the generation of dust or aerosols.[1]
-
Keep containers tightly closed when not in use and store in a well-ventilated area.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.
-
Containment: For liquid spills, use an absorbent material like Chemizorb® to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. This should be considered halogenated organic waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8]
This compound Spill Response Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS 594-73-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
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- 8. lgcstandards.com [lgcstandards.com]
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